TFAX 488,SE dilithium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H21Li2N3O13S2 |
|---|---|
Molecular Weight |
661.5 g/mol |
InChI |
InChI=1S/C20H14N2O9S2.C6H7NO4.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-4(8)11-7-5(9)2-3-6(7)10;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);2-3H2,1H3;; |
InChI Key |
MNHRWGUFXBNOTA-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
TFAX 488, SE Dilithium Salt: A Technical Guide for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE dilithium (B8592608) salt is a high-performance, amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules. Its exceptional brightness, photostability, and pH insensitivity make it an invaluable tool for a wide range of fluorescence-based applications, from standard microscopy to cutting-edge super-resolution imaging. This guide provides a comprehensive overview of TFAX 488, SE, including its technical specifications, detailed experimental protocols, and applications in advanced cellular imaging.
Core Properties and Specifications
TFAX 488, SE is characterized by its bright green fluorescence and its succinimidyl ester (SE) functional group, which efficiently reacts with primary amines on target biomolecules to form stable amide bonds. A key advantage of this dye is its insensitivity to pH fluctuations within the physiological range (pH 4-10), ensuring consistent fluorescence intensity in diverse experimental conditions.[1][]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 3,6-Diamino-9-[2-carboxy-4(5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-4,5-disulfoxanthylium, dilithium salt | [1] |
| Molecular Weight | 643.41 g/mol | [1] |
| Molecular Formula | C₂₅H₁₅N₃O₁₃S₂Li₂ | [1] |
| CAS Number | 222164-96-7 | [1] |
| Excitation Max (λex) | 495 nm | [1] |
| Emission Max (λem) | 515 nm | [1] |
| Extinction Coefficient | 73,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.92 | [1] |
| Reactive Group | Succinimidyl Ester (SE) | |
| Reactivity | Primary amines | |
| Storage | Store at -20°C | [1] |
Mechanism of Action: Covalent Labeling of Biomolecules
The succinimidyl ester group of TFAX 488, SE reacts with primary amine groups (-NH₂) present on proteins (typically on lysine (B10760008) residues) and other biomolecules. This reaction, known as acylation, results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the target molecule. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0).
Figure 1. Reaction of TFAX 488, SE with a primary amine on a protein.
Experimental Protocols
Protein and Antibody Labeling
This protocol provides a general guideline for the covalent labeling of proteins and antibodies with TFAX 488, SE. The optimal dye-to-protein ratio may need to be determined empirically for each specific application.
Materials:
-
TFAX 488, SE dilithium salt
-
Protein or antibody to be labeled (in an amine-free buffer such as PBS)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and should be avoided. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of TFAX 488, SE to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. This stock solution should be prepared fresh and protected from light.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-9.0 using the reaction buffer.
-
Slowly add the calculated amount of the TFAX 488, SE stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to the reaction mixture and incubate for 30-60 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for TFAX 488).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Figure 2. General workflow for protein labeling with TFAX 488, SE.
Applications in Advanced Cellular Imaging
The superior photophysical properties of TFAX 488 make it an excellent choice for various advanced imaging techniques, particularly super-resolution microscopy.
Super-Resolution Microscopy (dSTORM, STED, SIM)
TFAX 488 is well-suited for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM).[1] Its brightness and photostability allow for the acquisition of high-quality images with resolutions beyond the diffraction limit of conventional light microscopy.
General Considerations for Super-Resolution Imaging:
-
Labeling Density: For techniques like dSTORM, a lower degree of labeling is often preferred to ensure that individual fluorophores can be resolved.
-
Imaging Buffer: The composition of the imaging buffer is critical for dSTORM, often requiring an oxygen scavenging system and a thiol to promote photoswitching.
-
Laser Power: Careful optimization of laser power is necessary to achieve efficient photoswitching without excessive photobleaching.
Imaging Cellular Structures
TFAX 488, SE can be conjugated to antibodies or other probes to visualize a wide array of cellular structures. For instance, when conjugated to phalloidin, it can be used to stain F-actin, revealing the intricate details of the cytoskeleton. Similarly, antibodies labeled with TFAX 488 can be used to target specific proteins within organelles, enabling the study of their localization and dynamics.
Figure 3. Experimental workflow for immunofluorescence imaging.
Conclusion
TFAX 488, SE dilithium salt is a versatile and robust fluorescent probe for the labeling of biomolecules. Its exceptional optical properties and straightforward conjugation chemistry make it an ideal choice for a broad range of applications in cell biology, neuroscience, and drug discovery. The detailed protocols and technical information provided in this guide will enable researchers to effectively utilize TFAX 488, SE in their advanced cellular imaging experiments.
References
TFAX 488, SE Dilithium Salt: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of TFAX 488, SE dilithium (B8592608) salt, a bright and photostable green fluorescent dye. This document details the methodologies for characterizing its spectral characteristics and provides protocols for its application in life sciences research, particularly in bioconjugation and flow cytometry.
Core Spectral Properties
TFAX 488, SE dilithium salt is an amine-reactive fluorescent dye widely utilized for labeling proteins, antibodies, and other biomolecules. Its key spectral characteristics are summarized below. It is important to note that slight variations in spectral properties can be observed between different forms of the TFAX 488 dye (e.g., succinimidyl ester vs. tetrafluorophenyl ester) and depending on the solvent and conjugation state.
| Spectral Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1] |
| 488 nm | [2] | |
| 497 nm | ||
| Emission Maximum (λem) | ~515 nm | [1] |
| 510 nm | [2] | |
| 518 nm | ||
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [1][3] |
| Quantum Yield (Φ) | ~0.92 | [1][4][5] |
| Recommended Laser Line | 488 nm | [1] |
| pH Sensitivity | Insensitive in the pH 4-10 range | [1][2] |
Experimental Protocols
Accurate characterization of the spectral properties of fluorescent dyes is crucial for their effective use. The following are detailed protocols for determining the key spectral parameters of TFAX 488, SE dilithium salt.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of a fluorescent dye using a spectrofluorometer.
Materials:
-
TFAX 488, SE dilithium salt
-
Spectroscopic grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or aqueous buffer like PBS, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of TFAX 488, SE dilithium salt in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 at the predicted excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the predicted emission maximum (e.g., 515 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
Materials:
-
TFAX 488, SE dilithium salt
-
Spectroscopic grade solvent (e.g., DMSO or methanol)
-
UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of TFAX 488, SE dilithium salt and dissolve it in a precise volume of solvent to create a stock solution of known concentration.
-
Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Measure Absorbance: Measure the absorbance of each dilution at the determined excitation maximum (λex) using the UV-Vis spectrophotometer. Use the same solvent as a blank.
-
Plot Data and Calculate ε:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε) since the path length (l) is 1 cm[9].
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is typically determined by a comparative method using a standard with a known quantum yield.
Materials:
-
TFAX 488, SE dilithium salt solution
-
Quantum yield standard with similar excitation and emission properties (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Spectrofluorometer with an integrating sphere (for absolute measurement) or a standard fluorescence spectrometer (for relative measurement)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure (Relative Method):
-
Prepare Solutions: Prepare a series of dilutions of both the TFAX 488 sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data and Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the linear fits for the sample and standard, respectively, and ηx and ηst are the refractive indices of the sample and standard solutions (if different)[1][4][10].
-
Application Workflows
TFAX 488, SE dilithium salt is primarily used for covalent labeling of biomolecules containing primary amines. The resulting fluorescent conjugates have a wide range of applications in biological research.
Antibody Labeling with TFAX 488, SE
The succinimidyl ester (SE) group of TFAX 488 reacts with primary amines (e.g., on lysine (B10760008) residues of antibodies) to form stable amide bonds.
Caption: Workflow for labeling an antibody with TFAX 488, SE.
General Flow Cytometry Workflow
Fluorescently labeled antibodies are commonly used in flow cytometry to identify and quantify specific cell populations.
Caption: A generalized workflow for a flow cytometry experiment.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. fluidic.com [fluidic.com]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chem.uci.edu [chem.uci.edu]
TFAX 488, SE dilithium salt excitation and emission spectra
An In-depth Technical Guide to the Spectroscopic Properties of TFAX 488, SE Dilithium (B8592608) Salt
For researchers, scientists, and drug development professionals, understanding the spectral characteristics of fluorescent dyes is paramount for successful experimental design and data interpretation. TFAX 488, SE dilithium salt is a green fluorescent dye noted for its bright, photostable conjugates and broad pH insensitivity, making it a valuable tool in various biological applications. This guide provides a technical overview of its excitation and emission spectra, including key quantitative data and a standardized protocol for spectral measurement.
Core Properties of TFAX 488, SE Dilithium Salt
TFAX 488 is an amine-reactive dye, with the succinimidyl ester (SE) group enabling covalent conjugation to primary amines on proteins and other biomolecules. A significant advantage of this dye is its pH-insensitivity over a wide range (pH 4-10), ensuring consistent fluorescence intensity in diverse experimental buffer systems.[1][2] The resulting conjugates are exceptionally bright and photostable.[1][2]
Quantitative Spectral Data
The following table summarizes the key spectroscopic and physical properties of TFAX 488 and its related variants. Note that reported peak values may vary slightly between suppliers and conjugation states.
| Property | Value | Source |
| Excitation Maximum (λex) | ~488 - 495 nm | [1] |
| Emission Maximum (λem) | ~510 - 515 nm | [1][2] |
| Recommended Laser Line | 488 nm | [3] |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.92 | [2] |
| Molecular Weight | 643.41 g/mol | [1] |
| Reactive Group | Succinimidyl Ester (SE) | [1] |
| Reactivity | Primary Amines | [2] |
| CAS Number | 222164-96-7 | [1] |
Standardized Protocol for Spectral Characterization
The following is a generalized experimental protocol for determining the excitation and emission spectra of TFAX 488, SE dilithium salt using a spectrofluorometer. This protocol is based on standard fluorometric techniques.
I. Objective: To determine the wavelengths of maximum fluorescence excitation and emission for TFAX 488, SE dilithium salt in a specified buffer system.
II. Materials:
-
TFAX 488, SE dilithium salt
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4 (or other desired buffer)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer with monochromators for both excitation and emission
III. Methodology:
-
Stock Solution Preparation:
-
Allow the vial of TFAX 488, SE dilithium salt to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 1-10 mg/mL) by dissolving the dye in anhydrous DMSO. Mix thoroughly by vortexing.
-
Note: SE esters are susceptible to hydrolysis. Prepare the stock solution fresh and protect it from moisture.
-
-
Working Solution Preparation:
-
Dilute the stock solution into the desired aqueous buffer (e.g., PBS) to a final concentration suitable for fluorescence measurement. The final absorbance at the excitation maximum should typically be below 0.05 to avoid inner filter effects.
-
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer's excitation monochromator to the presumed excitation maximum (e.g., 490 nm).
-
Set the emission monochromator to scan a range of wavelengths, typically starting ~10-20 nm above the excitation wavelength to avoid scattered light (e.g., 500 nm to 700 nm).
-
Place a cuvette with the blank buffer in the spectrofluorometer and record a blank scan to measure background fluorescence and Raman scatter.
-
Replace the blank with the TFAX 488 working solution and record the emission scan.
-
Subtract the blank spectrum from the sample spectrum. The wavelength at the peak intensity is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer's emission monochromator to the determined emission maximum (e.g., 515 nm).
-
Set the excitation monochromator to scan a range of wavelengths below the emission maximum (e.g., 400 nm to 510 nm).
-
Using the same blank and sample cuvettes, record the excitation scans.
-
Subtract the blank spectrum from the sample spectrum. The wavelength at the peak intensity is the excitation maximum (λex).
-
-
Data Analysis:
-
Plot the background-subtracted fluorescence intensity versus wavelength for both scans to visualize the excitation and emission spectra.
-
Identify and report the peak wavelengths (λex and λem).
-
Visualized Workflow
The following diagram illustrates the generalized workflow for determining the fluorescence spectra of a fluorophore like TFAX 488.
References
TFAX 488, SE Dilithium Salt: A Technical Guide to its Core Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of TFAX 488, SE dilithium (B8592608) salt, a bright, green-fluorescent dye widely utilized in biological imaging and flow cytometry. This document details its quantum yield and extinction coefficient, provides the experimental protocols for their determination, and illustrates a common experimental workflow.
Core Photophysical Data
The quantitative photophysical parameters of TFAX 488, SE dilithium salt are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.
| Parameter | Value | Units |
| Quantum Yield (Φ) | 0.92 | - |
| Molar Extinction Coefficient (ε) | 73,000 | M⁻¹cm⁻¹ |
| Excitation Maximum (λex) | ~494 | nm |
| Emission Maximum (λem) | ~519 | nm |
Experimental Protocols
The accurate determination of the quantum yield and extinction coefficient is fundamental to the characterization of any fluorescent probe. The following sections detail the standard methodologies for these measurements.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, a widely used technique, involves comparing the fluorescence of the sample of interest to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
TFAX 488, SE dilithium salt (sample)
-
Fluorescein (B123965) in 0.1 M NaOH (standard, Φ = 0.92)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions of both the TFAX 488 sample and the fluorescein standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 488 nm).
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Integrate the area under the emission spectra for both the sample and the standard at each concentration.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the TFAX 488 sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is equal to 1).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
TFAX 488, SE dilithium salt
-
Spectroscopic grade solvent (e.g., PBS)
Procedure:
-
Prepare a stock solution of TFAX 488, SE dilithium salt of a precisely known concentration. This is achieved by accurately weighing a small amount of the dye and dissolving it in a known volume of solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax, ~494 nm) using a UV-Vis spectrophotometer.
-
Plot the absorbance versus the concentration of the dye.
-
Determine the slope of the resulting line. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the line is equal to the molar extinction coefficient (ε).
Experimental Workflow: Protein Labeling and Fluorescence Microscopy
TFAX 488, SE is an amine-reactive dye, making it ideal for labeling proteins for visualization in various applications, such as fluorescence microscopy. The succinimidyl ester (SE) group reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein to form a stable amide bond.
Caption: Workflow for protein labeling with TFAX 488, SE and subsequent fluorescence microscopy imaging.
This workflow begins with the covalent labeling of a purified protein with the amine-reactive TFAX 488, SE dye. The resulting fluorescently labeled protein conjugate is then purified to remove any unconjugated dye. In the second phase, prepared cells are stained with the labeled protein, which binds to its target within the cell. Finally, the stained cells are visualized using a fluorescence microscope equipped with a light source that can excite the TFAX 488 dye (e.g., a 488 nm laser) and appropriate filters to detect the emitted fluorescence. The captured images are then analyzed to study the localization and dynamics of the protein of interest.
An In-depth Technical Guide to the pH Insensitivity of TFAX 488, SE Dilithium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pH insensitivity of TFAX 488, SE dilithium (B8592608) salt, a green fluorescent dye widely used for labeling proteins and antibodies. Its remarkable stability across a broad pH range makes it a superior alternative to traditional fluorescent probes like fluorescein (B123965) for a variety of applications in research and drug development.
Core Attributes of TFAX 488, SE Dilithium Salt
TFAX 488, SE dilithium salt is an amine-reactive green fluorescent dye recognized for its bright and photostable conjugates. A key feature of this dye is its insensitivity to pH in the range of 4 to 10.[1][2][3][4] This characteristic is of paramount importance in biological assays where pH fluctuations are common, ensuring reliable and reproducible fluorescence measurements. Unlike fluorescein, whose fluorescence is significantly affected by changes in pH, TFAX 488, SE maintains consistent fluorescence intensity across a wide physiological and experimental pH range.[5][6]
Key Optical Properties:
| Property | Value |
| Excitation Maximum (λabs) | 495 nm |
| Emission Maximum (λem) | 515 nm |
| Molar Extinction Coefficient (ε) | 73,000 M-1cm-1 |
| Quantum Yield (φ) | 0.92 |
| Recommended Laser Line | 488 nm |
pH Insensitivity: Quantitative Data
The fluorescence intensity of TFAX 488, SE dilithium salt remains stable across a pH range of 4 to 10. The following table provides representative data illustrating the dye's fluorescence stability.
| pH | Relative Fluorescence Intensity (%) |
| 3.0 | 85 |
| 4.0 | 99 |
| 5.0 | 100 |
| 6.0 | 100 |
| 7.0 | 100 |
| 8.0 | 99 |
| 9.0 | 98 |
| 10.0 | 97 |
| 11.0 | 88 |
Note: This data is representative of the expected performance of TFAX 488, SE dilithium salt and is intended for illustrative purposes.
Experimental Protocol: Determination of pH Sensitivity of a Fluorescent Dye
This protocol outlines a detailed methodology for assessing the pH sensitivity of a fluorescent dye such as TFAX 488, SE dilithium salt.
1. Materials:
-
TFAX 488, SE dilithium salt
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
A series of pH buffers (e.g., citrate, phosphate, borate) covering a range from pH 3 to 11.
-
Spectrofluorometer
-
Quartz cuvettes
-
Pipettes and tips
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of TFAX 488, SE dilithium salt in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
3. Preparation of Working Solutions:
-
Prepare a series of buffers with precise pH values ranging from 3 to 11. Verify the pH of each buffer using a calibrated pH meter.
-
For each pH value, prepare a working solution of the dye by diluting the stock solution into the respective buffer to a final concentration of 1 µM. Ensure the final concentration of DMSO is less than 0.1% to minimize solvent effects.
4. Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 495 nm and the emission wavelength to 515 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
Blank the spectrofluorometer using the corresponding pH buffer without the dye.
-
Measure the fluorescence intensity of each dye working solution at its respective pH.
-
Perform at least three independent measurements for each pH value to ensure reproducibility.
5. Data Analysis:
-
Calculate the average fluorescence intensity for each pH value.
-
Normalize the fluorescence intensities by setting the highest average intensity to 100%.
-
Plot the normalized fluorescence intensity as a function of pH.
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the pH sensitivity of a fluorescent dye.
Signaling Pathway and Logical Relationships
The utility of a pH-insensitive dye like TFAX 488, SE is particularly evident in cellular labeling applications where the dye's fluorescence must remain constant regardless of the pH of the subcellular compartment it localizes to. The following diagram illustrates this logical relationship.
Conclusion
TFAX 488, SE dilithium salt's broad pH insensitivity is a critical feature that ensures the reliability and accuracy of fluorescence-based assays. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to understand and leverage this key advantage in their work. The provided experimental protocol offers a robust framework for verifying the pH stability of this and other fluorescent dyes, ensuring data integrity in a wide range of biological applications.
References
- 1. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
TFAX 488, SE Dilithium Salt: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE dilithium (B8592608) salt is a high-performance, amine-reactive fluorescent probe renowned for its bright green fluorescence and exceptional photostability. This guide provides an in-depth overview of its core mechanism of action, detailed experimental protocols for its use in labeling biomolecules, and key quantitative data to support its application in research and drug development. TFAX 488 is characterized by its pH-insensitivity over a broad range (pH 4-10), making it a reliable tool for fluorescently labeling proteins, antibodies, and other amine-containing molecules for a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[1]
Core Mechanism of Action: Amine-Reactive Labeling
The primary mechanism of action of TFAX 488, SE dilithium salt lies in the reactivity of its succinimidyl ester (SE) functional group. This group readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins, to form a highly stable amide bond.[2][3][4][5][6] This covalent conjugation permanently attaches the bright, photostable TFAX 488 fluorophore to the target molecule.
The reaction is a nucleophilic acyl substitution where the amino group of the protein acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The efficiency of this reaction is pH-dependent, with optimal labeling typically achieved at a slightly basic pH of 8.0-9.0.[2][4][7][8] This alkaline condition ensures that the primary amine groups are deprotonated and thus more nucleophilic, while minimizing the competing hydrolysis of the succinimidyl ester.
References
- 1. TFAX 488, TFP | CAS 878546-79-3 | TFAX488, TFP | Tocris Bioscience [tocris.com]
- 2. biotium.com [biotium.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. abpbio.com [abpbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to TFAX 488, SE Dilithium Salt for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TFAX 488, SE dilithium (B8592608) salt, an amine-reactive fluorescent dye, and its application in protein conjugation. This document details the dye's properties, experimental protocols for protein labeling, and methods for conjugate characterization, serving as a valuable resource for life science and drug development research.
Introduction to TFAX 488, SE Dilithium Salt
TFAX 488, SE dilithium salt is a bright, green fluorescent dye designed for the covalent labeling of proteins and other biomolecules. The succinimidyl ester (SE) moiety enables a straightforward and efficient reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, forming a stable amide bond. This makes TFAX 488, SE a versatile tool for creating fluorescently labeled proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. The dilithium salt formulation can enhance the dye's solubility in aqueous buffers, facilitating the conjugation process.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of TFAX 488, SE is crucial for its effective use in protein conjugation. These properties dictate the labeling conditions, the spectral characteristics of the resulting conjugate, and the choice of instrumentation for fluorescence detection.
Chemical Structure and Reaction
TFAX 488, SE contains an N-hydroxysuccinimidyl (NHS) ester functional group. This group reacts with nucleophilic primary amines in a base-catalyzed acylation reaction, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the primary amino groups are deprotonated and more nucleophilic. It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye.
Spectral and Physicochemical Properties
The key spectral and physical characteristics of TFAX 488, SE are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~515 nm | [1] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.92 | [1] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Reactivity | Primary amines | [1] |
| pH Sensitivity | Insensitive over pH 4-10 | [2] |
Experimental Protocols
The following sections provide a detailed, step-by-step guide for the conjugation of TFAX 488, SE to a protein, purification of the conjugate, and determination of the degree of labeling.
Protein Preparation
For optimal labeling, the protein should be purified and in a buffer free of primary amines.
| Parameter | Recommendation |
| Protein Concentration | 2-10 mg/mL |
| Buffer | Phosphate-buffered saline (PBS) pH 7.2-7.4 or 0.1 M sodium bicarbonate pH 8.3 |
| Additives to Avoid | Buffers containing primary amines (e.g., Tris, glycine), ammonium (B1175870) salts |
If the protein is in an incompatible buffer, a buffer exchange should be performed using dialysis or a desalting column.
TFAX 488, SE Stock Solution Preparation
Due to the moisture sensitivity of NHS esters, the dye should be dissolved immediately prior to use.
| Parameter | Recommendation |
| Solvent | Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) |
| Concentration | 10 mg/mL |
| Storage | Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
Protein Conjugation Workflow
The following workflow outlines the key steps in the protein conjugation process.
Step-by-Step Conjugation Protocol
-
Prepare the Protein Solution: Adjust the protein concentration to 2-10 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Prepare the Dye Solution: Immediately before use, dissolve the TFAX 488, SE dilithium salt in anhydrous DMSO to a concentration of 10 mg/mL.
-
Calculate the Amount of Dye: The optimal molar ratio of dye to protein for efficient labeling can vary. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.
-
Perform the Labeling Reaction: While gently stirring the protein solution, slowly add the calculated amount of the TFAX 488, SE solution.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of the conjugate. An optimal DOL is typically between 2 and 10 for antibodies.
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of TFAX 488 (~495 nm, A_max).
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor): A₂₈₀ of the dye / A_max of the dye. For Alexa Fluor 488, a similar dye, the CF is approximately 0.11. This value should be used as an estimate for TFAX 488.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of TFAX 488 at its λ_max (~73,000 M⁻¹cm⁻¹).[1]
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Inactive (hydrolyzed) dye | Use freshly prepared dye solution. |
| Low protein concentration | Ensure protein concentration is at least 2 mg/mL. | |
| Incorrect buffer pH | Use a buffer with a pH between 7.5 and 8.5. | |
| Presence of primary amines in the buffer | Use an amine-free buffer like PBS or bicarbonate. | |
| Protein Precipitation | High degree of labeling | Decrease the molar ratio of dye to protein. |
| Protein instability | Ensure the protein is stable in the chosen reaction buffer. | |
| Low Fluorescence Signal | Low DOL | Optimize the labeling reaction to increase the DOL. |
| Self-quenching due to high DOL | Decrease the molar ratio of dye to protein. | |
| Photobleaching | Protect the dye and conjugate from light. |
Safety and Handling
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place, protected from light and moisture.
This technical guide provides a comprehensive framework for the successful use of TFAX 488, SE dilithium salt in protein conjugation. By following these protocols and understanding the underlying principles, researchers can reliably produce high-quality fluorescently labeled proteins for their specific applications.
References
An In-depth Technical Guide on the Amine-Reactive Nature of TFAX 488, SE Dilithium Salt and its Equivalents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE dilithium (B8592608) salt is an amine-reactive green fluorescent dye that has been utilized for the covalent labeling of biomolecules. Its succinimidyl ester (SE) functional group allows for the formation of stable amide bonds with primary amines, such as the lysine (B10760008) residues found in proteins and antibodies. This technical guide provides a comprehensive overview of the amine-reactive nature of TFAX 488, SE dilithium salt and its spectrally similar counterparts, offering detailed experimental protocols and quantitative data to aid researchers in the effective use of this class of fluorescent probes. While TFAX 488, SE dilithium salt itself has been discontinued, the principles and protocols outlined herein are directly applicable to other widely used 488nm-excitable succinimidyl ester dyes.
Core Principles of Amine-Reactive Labeling
The fundamental principle behind the utility of TFAX 488, SE and similar dyes is the reaction of the succinimidyl ester with primary amines. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently attaching the fluorophore to the target molecule. The efficiency of this reaction is highly dependent on pH, with optimal conditions typically found in the range of pH 8.0 to 9.0. At this alkaline pH, the primary amine groups are deprotonated and thus more nucleophilic, facilitating the reaction. However, a competing reaction, the hydrolysis of the succinimidyl ester, also occurs and is accelerated at higher pH. This hydrolysis results in a non-reactive carboxylic acid form of the dye, reducing the labeling efficiency. Therefore, careful control of the reaction conditions is crucial for successful conjugation.
Physicochemical and Spectral Properties
TFAX 488, SE dilithium salt and its equivalents are characterized by their bright green fluorescence and excellent photostability, making them suitable for a wide range of applications including flow cytometry, fluorescence microscopy, and super-resolution microscopy techniques.
| Property | Value | Reference |
| Chemical Name | 3,6-Diamino-9-[2-carboxy-4(5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-4,5-disulfoxanthylium bislithium salt | |
| Molecular Weight | 643.41 g/mol | |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~515 nm | |
| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.92 | |
| Recommended Laser Line | 488 nm | |
| pH Sensitivity | Insensitive in the range of pH 4-10 |
Experimental Protocols
The following protocols are generalized from best practices for amine-reactive succinimidyl ester dyes spectrally similar to TFAX 488. Optimization for specific proteins and applications is recommended.
Preparation of Reagents
-
Protein Solution: The protein to be labeled should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate. The ideal protein concentration is 2-10 mg/mL. Buffers containing primary amines, such as Tris, are incompatible with the labeling reaction.
-
Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL. Vortex thoroughly to ensure the dye is completely dissolved. Due to the susceptibility of the succinimidyl ester to hydrolysis, it is recommended to prepare the dye stock solution fresh for each labeling reaction.
-
Reaction Buffer: A 0.1 M sodium bicarbonate solution with a pH of 8.3 is a commonly used reaction buffer.
Protein Labeling Procedure
-
Prepare the Protein: Ensure the protein solution is at the desired concentration in an appropriate amine-free buffer.
-
Adjust pH: Add the reaction buffer to the protein solution to adjust the pH to between 8.0 and 9.0.
-
Add the Dye: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. The optimal dye-to-protein molar ratio varies depending on the protein and the desired degree of labeling and should be determined empirically. A starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For some proteins, incubation at 4°C overnight may be beneficial.
-
Stop the Reaction (Optional): The reaction can be stopped by adding a final concentration of 10-50 mM Tris or hydroxylamine.
Purification of the Labeled Conjugate
It is crucial to remove any unreacted dye from the protein-dye conjugate. Common purification methods include:
-
Size-Exclusion Chromatography (e.g., Spin Columns): This is a rapid method for separating the labeled protein from the smaller, unconjugated dye molecules.
-
Dialysis: This method is effective for removing unreacted dye but is more time-consuming.
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~495 nm for TFAX 488 and its equivalents, A_max).
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.11 for 488 nm dyes).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = A_max / (ε_dye × Protein Conc. (M)) where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max (~73,000 M⁻¹cm⁻¹ for TFAX 488).
-
Quantitative Data and Considerations
| Parameter | Recommended Condition/Value | Notes |
| Reaction pH | 8.0 - 9.0 | Balances amine reactivity and SE hydrolysis. |
| Protein Concentration | > 2 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Highly dependent on the protein; requires optimization. |
| Reaction Time | 1 hour at room temperature | Can be extended or performed at 4°C to modulate the reaction. |
| Reaction Buffer | Amine-free (e.g., PBS, bicarbonate) | Avoid Tris and other amine-containing buffers. |
| Dye Stability in DMSO | Prepare fresh; store desiccated at -20°C for short periods | Succinimidyl esters are moisture-sensitive. |
Visualizations
Caption: Workflow for labeling proteins with amine-reactive dyes.
Caption: Competing aminolysis and hydrolysis reactions.
Conclusion
TFAX 488, SE dilithium salt and its spectrally similar amine-reactive counterparts are powerful tools for the fluorescent labeling of proteins, antibodies, and other biomolecules. A thorough understanding of the underlying chemistry, particularly the competition between aminolysis and hydrolysis, is essential for achieving optimal labeling results. By carefully controlling reaction parameters such as pH, protein concentration, and dye-to-protein molar ratio, researchers can generate brightly fluorescent and highly functional conjugates for a wide array of applications in life sciences and drug development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this labeling chemistry.
TFAX 488, SE Dilithium Salt: A Technical Guide for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE dilithium (B8592608) salt is a highly efficient, amine-reactive green fluorescent dye. Renowned for its exceptional brightness and photostability, this dye has been a valuable tool for labeling proteins and antibodies in a variety of fluorescence microscopy applications.[1][2] Its succinimidyl ester (SE) functional group readily reacts with primary amines on target biomolecules to form stable covalent bonds. A key advantage of TFAX 488 is its insensitivity to pH in the range of 4 to 10, ensuring consistent fluorescence intensity in diverse experimental conditions.[1][2] While TFAX 488, SE has been discontinued, its spectral characteristics are nearly identical to those of Alexa Fluor™ 488, making it a seamless replacement for established protocols. This guide provides a comprehensive overview of the applications, photophysical properties, and detailed experimental protocols relevant to TFAX 488, SE and its modern equivalent, Alexa Fluor™ 488.
Core Photophysical and Chemical Properties
The performance of a fluorophore is defined by its photophysical properties. TFAX 488, SE exhibits excellent characteristics for fluorescence microscopy, particularly when excited by the common 488 nm laser line.
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | [2] |
| Emission Maximum (λem) | 515 nm | [2] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.92 | [2] |
| Reactive Group | Succinimidyl Ester (SE) | [1] |
| Reactivity | Primary Amines | [1] |
| pH Sensitivity | Insensitive (pH 4-10) | [1][2] |
Key Applications in Fluorescence Microscopy
The primary application of TFAX 488, SE and its analogues is the covalent labeling of proteins, most notably antibodies, for immunofluorescence-based assays. This technique allows for the specific visualization of target antigens within cells and tissues.
Common applications include:
-
Immunofluorescence (IF): Visualize the subcellular localization and expression levels of specific proteins.
-
Flow Cytometry: Identify and quantify cell populations based on the expression of cell surface or intracellular markers.
-
Super-Resolution Microscopy: Techniques such as dSTORM, SIM, and STED benefit from the high photostability and brightness of TFAX 488-conjugates.[2]
-
Two-Photon Excitation Microscopy (TPE): Suitable for deep-tissue imaging.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for antibody conjugation and immunofluorescence staining using Alexa Fluor™ 488, a direct replacement for TFAX 488, SE.
Antibody Conjugation with Alexa Fluor™ 488 NHS Ester
This protocol describes the covalent labeling of an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of an Alexa Fluor™ 488 dye.
Materials:
-
Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
Alexa Fluor™ 488 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 1-2 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.
-
Prepare the Dye: Immediately before use, dissolve the Alexa Fluor™ 488 NHS ester in a small amount of DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the reactive dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and 494 nm and using the molar extinction coefficients of the antibody and the dye.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Immunofluorescence Staining of the EGFR Signaling Pathway
This protocol details the use of an Alexa Fluor™ 488-conjugated secondary antibody to visualize the Epidermal Growth Factor Receptor (EGFR) in cultured cells, providing a snapshot of a key signaling pathway.
Materials:
-
Cultured adherent cells on sterile glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against EGFR
-
Alexa Fluor™ 488-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency on coverslips. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-EGFR antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the Alexa Fluor™ 488-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash a final time with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for Alexa Fluor™ 488 (excitation ~495 nm, emission ~519 nm) and the nuclear stain.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations are provided in the DOT language for Graphviz.
Antibody Labeling Workflow
Caption: Workflow for conjugating TFAX 488, SE to a primary antibody.
Immunofluorescence Staining Workflow
Caption: Step-by-step workflow for immunofluorescence staining.
Simplified EGFR Signaling Pathway Visualization
References
TFAX 488, SE Dilithium Salt for Flow Cytometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of TFAX 488, SE dilithium (B8592608) salt, a high-performance, amine-reactive fluorescent dye with significant applications in flow cytometry. We will delve into its core properties, provide detailed experimental protocols for antibody conjugation and cell staining, and present visual workflows to guide your research.
Core Properties and Technical Data
TFAX 488, SE dilithium salt is a bright, photostable green fluorescent dye that is well-suited for flow cytometry and other fluorescence-based applications.[1][2][3] Its succinimidyl ester (SE) functional group readily reacts with primary amines on proteins, such as antibodies, to form stable covalent bonds.[1][4][5] A key advantage of TFAX 488 is its insensitivity to pH in the range of 4 to 10, ensuring consistent fluorescence in various biological buffers.[1][2][3]
The spectral characteristics of TFAX 488 are ideally suited for excitation by the common 488 nm laser line found in most flow cytometers.[3][6]
Table 1: Quantitative Data for TFAX 488, SE Dilithium Salt
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | [1][3][6] |
| Emission Maximum (λem) | 515 nm | [1][3][6] |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [1][3][6] |
| Quantum Yield (Φ) | 0.92 | [1][3][6] |
| Molecular Weight | 643.41 g/mol | [1][3] |
| Formula | C₂₅H₁₅N₃O₁₃S₂Li₂ | [1][3] |
| Reactive Group | Succinimidyl Ester (SE/NHS Ester) | [3][6] |
| Reactivity | Primary Amines | [3][4][5] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of TFAX 488, SE dilithium salt in flow cytometry, from antibody conjugation to final cell analysis.
Antibody Conjugation with TFAX 488, SE Dilithium Salt
This protocol details the process of covalently labeling an antibody with TFAX 488, SE dilithium salt.
Materials:
-
Antibody (or other protein) to be labeled (at 2-3 mg/mL)
-
TFAX 488, SE dilithium salt
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5
-
Purification column (e.g., gel filtration or dialysis)
-
Quenching Buffer (optional): 1 M Tris-HCl or 1.5 M hydroxylamine, pH 8.5
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-3 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction.
-
-
Prepare the Dye:
-
Dissolve TFAX 488, SE dilithium salt in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the dissolved TFAX 488, SE to the antibody solution while gently stirring. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10-20 moles of dye per mole of antibody is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction (Optional):
-
To stop the reaction, add the quenching buffer to the solution and incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column or dialysis.
-
For dialysis, use a membrane with a molecular weight cutoff (MWCO) appropriate for your antibody (e.g., 10-20 kDa) and dialyze against PBS at 4°C with several buffer changes.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 495 nm.
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C in aliquots.
-
Cell Staining for Flow Cytometry
This protocol describes the staining of cells with a TFAX 488-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
TFAX 488-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fc block (optional, to reduce non-specific binding)
-
Viability dye (optional)
-
Fixation and/or permeabilization buffers (for intracellular staining)
Procedure:
-
Prepare the Cells:
-
Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).
-
Wash the cells with staining buffer and resuspend to a concentration of 1 x 10⁶ cells/mL.
-
-
Fc Block (Optional):
-
To block non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Staining:
-
Add the TFAX 488-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Wash:
-
Wash the cells twice with staining buffer to remove unbound antibody. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
-
-
Viability Staining (Optional):
-
If desired, resuspend the cells in staining buffer containing a viability dye to exclude dead cells from the analysis.
-
-
Fixation/Permeabilization (for intracellular targets):
-
If staining for an intracellular antigen, follow a standard fixation and permeabilization protocol before and/or after staining with the TFAX 488-conjugated antibody.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in antibody conjugation and cell staining for flow cytometry.
Caption: Antibody Conjugation Workflow with TFAX 488 SE.
Caption: Flow Cytometry Cell Staining Workflow.
References
TFAX 488, SE Dilithium Salt: An In-depth Technical Guide for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TFAX 488, SE dilithium (B8592608) salt, a green fluorescent dye, and its application in super-resolution microscopy. This document details the dye's photophysical properties, provides explicit experimental protocols for antibody conjugation and sample preparation, and outlines its use in advanced imaging techniques such as dSTORM, SIM, and STED.
Core Properties of TFAX 488
TFAX 488, SE dilithium salt is an amine-reactive fluorescent dye that serves as an excellent tool for super-resolution microscopy.[1] It is known for forming bright and photostable conjugates with proteins and antibodies, making it a reliable choice for advanced imaging applications.[1][2] A key advantage of TFAX 488 is its insensitivity to pH in the range of 4 to 10, ensuring stable fluorescence in various biological environments.[1][2]
Quantitative Data Summary
The photophysical characteristics of TFAX 488 are crucial for its performance in super-resolution microscopy. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 495 nm | [1] |
| Maximum Emission Wavelength (λem) | 515 nm | [1] |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.92 | [1] |
| Reactive Group | Succinimidyl Ester (SE) | [1] |
| Reactivity | Primary amines | [1] |
Experimental Protocols
Detailed methodologies are critical for the successful application of TFAX 488 in super-resolution microscopy. The following sections provide a step-by-step guide for antibody labeling and preparation for dSTORM imaging.
Antibody Labeling with TFAX 488, SE Dilithium Salt
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The succinimidyl ester (SE) moiety of TFAX 488 reacts efficiently with primary amines on the antibody to form a stable amide bond.
1. Antibody Preparation:
-
Buffer Exchange: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA). If necessary, perform a buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS). Dialysis or the use of a desalting column are suitable methods.
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the amine-free buffer.
2. Labeling Reaction:
-
pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.3 and 8.5. Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to achieve this pH.
-
Dye Preparation: Allow the vial of TFAX 488, SE dilithium salt to warm to room temperature. Prepare a stock solution of the dye in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Molar Ratio: The optimal degree of labeling (DOL), the number of dye molecules per antibody, is typically between 2 and 4 for super-resolution applications. To achieve this, a dye-to-antibody molar ratio of 5:1 to 10:1 is recommended in the reaction mixture.
-
Incubation: Add the calculated amount of the TFAX 488 stock solution to the pH-adjusted antibody solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, incubation overnight at 4°C may improve labeling efficiency.[3]
3. Purification of the Labeled Antibody:
-
Removal of Unconjugated Dye: Separate the labeled antibody from the unreacted dye using a spin desalting column or by dialysis.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 495 nm (for TFAX 488).
-
Storage: Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if it does not interfere with the application) and freeze in aliquots at -20°C.
Caption: Workflow for labeling an antibody with TFAX 488, SE dilithium salt.
Sample Preparation and Imaging for dSTORM
Direct stochastic optical reconstruction microscopy (dSTORM) is a super-resolution technique that relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. TFAX 488 is suitable for dSTORM when used with an appropriate imaging buffer.
1. Immunostaining:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., PBS with 3% BSA).
-
Primary and Secondary Antibody Incubation: Incubate with the primary antibody targeting the protein of interest, followed by incubation with the TFAX 488-labeled secondary antibody.
2. dSTORM Imaging Buffer:
The key to inducing the blinking of TFAX 488 for dSTORM is the use of a specialized imaging buffer, often referred to as a "blinking" or "switching" buffer. This buffer typically contains a reducing agent to promote the transition of the fluorophore to a stable dark state.
-
Components: A common dSTORM buffer formulation includes:
-
An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) to reduce photobleaching.
-
A primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), to facilitate the reversible switching of the fluorophore to a dark state.
-
-
Preparation: The buffer should be prepared fresh before each imaging session.
3. dSTORM Image Acquisition:
-
Microscope Setup: Use a microscope equipped for total internal reflection fluorescence (TIRF) illumination to minimize background fluorescence.
-
Laser Excitation: Use a 488 nm laser to excite the TFAX 488 fluorophores. A 405 nm laser can be used for photo-activation to bring the fluorophores back from the dark state to the fluorescent state.
-
Image Acquisition: Acquire a time-series of thousands of images, where each frame captures a sparse subset of stochastically activated fluorophores.
4. Image Reconstruction:
-
Localization: Use specialized software to analyze the image series. In each frame, the precise location of each individual fluorescent molecule is determined by fitting its point spread function (PSF) to a 2D Gaussian function.
-
Image Generation: A super-resolved image is reconstructed by plotting the determined coordinates of all localized molecules.
Caption: Conceptual diagram of the dSTORM blinking mechanism for TFAX 488.
Application in Other Super-Resolution Techniques
Besides dSTORM, TFAX 488 is also suitable for other super-resolution modalities.
-
Stimulated Emission Depletion (STED) Microscopy: In STED, a donut-shaped depletion laser is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function. The high photostability of TFAX 488 conjugates is advantageous for withstanding the high laser powers used in STED.
-
Structured Illumination Microscopy (SIM): SIM uses patterned illumination to generate moiré fringes, and a super-resolution image is computationally reconstructed from multiple raw images. TFAX 488 can be used in SIM without the need for special imaging buffers, as this technique does not rely on single-molecule blinking.
Conclusion
TFAX 488, SE dilithium salt is a versatile and high-performing green fluorescent dye for super-resolution microscopy. Its bright, photostable conjugates and pH insensitivity make it a robust tool for researchers. By following the detailed protocols for antibody labeling and utilizing appropriate imaging conditions, particularly for dSTORM, researchers can leverage the capabilities of TFAX 488 to visualize cellular structures with nanoscale resolution, advancing research in cell biology and drug development.
References
TFAX 488, SE Dilithium Salt: A Technical Guide to Photostability and Brightness
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties of TFAX 488, SE dilithium (B8592608) salt, a green fluorescent dye increasingly utilized in biological imaging and analysis. The guide focuses on two critical performance metrics: brightness and photostability. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for key characterization methods are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and conceptual relationships.
Core Photophysical Properties and Brightness
TFAX 488, SE dilithium salt is an amine-reactive fluorescent dye designed for stable conjugation to proteins and other molecules. Its key characteristics include high fluorescence quantum yield and a large extinction coefficient, which together contribute to its exceptional brightness. The succinimidyl ester (SE) reactive group allows for the formation of stable covalent bonds with primary amines on target biomolecules.
Quantitative Spectroscopic Data
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the key spectroscopic properties of TFAX 488, SE dilithium salt and provides a comparison with a widely used competitor, Alexa Fluor™ 488 NHS Ester.
| Property | TFAX 488, SE Dilithium Salt | Alexa Fluor™ 488 NHS Ester |
| Maximum Excitation Wavelength (λex) | 495 nm | 495 nm |
| Maximum Emission Wavelength (λem) | 515 nm | 519 nm |
| Molar Extinction Coefficient (ε) | 73,000 cm-1M-1 | ~71,000 cm-1M-1 |
| Fluorescence Quantum Yield (Φ) | 0.92 | 0.92[1][2] |
| Calculated Brightness (ε * Φ) | 67,160 | ~65,320 |
| Reactive Group | Succinimidyl Ester (SE) | N-hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary amines | Primary amines |
| pH Sensitivity | Insensitive in the range of pH 4-10 | Insensitive over a wide pH range |
Data for TFAX 488, SE dilithium salt is sourced from manufacturer datasheets. Data for Alexa Fluor™ 488 NHS Ester is compiled from publicly available resources for comparative purposes.
Photostability
The following diagram illustrates the general principle of photobleaching and its impact on fluorescence emission.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization of TFAX 488, SE dilithium salt.
Protocol for Amine-Reactive Labeling of Proteins
This protocol describes the conjugation of TFAX 488, SE dilithium salt to a generic IgG antibody. The molar ratio of dye to protein may need to be optimized for different proteins.
Materials:
-
TFAX 488, SE dilithium salt
-
Protein to be labeled (e.g., IgG antibody)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve TFAX 488, SE dilithium salt in DMSO to a concentration of 10 mg/mL.
-
Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of TFAX 488 by comparing it to a standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92).
Materials:
-
TFAX 488, SE dilithium salt
-
Quantum yield standard (e.g., Fluorescein)
-
Spectroscopic grade solvent (e.g., ethanol (B145695) or PBS)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the TFAX 488 and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance spectra of all solutions and determine the absorbance at the chosen excitation wavelength (e.g., 488 nm).
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the TFAX 488 and the standard.
-
The quantum yield of TFAX 488 (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) Where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Protocol for Assessing Photostability in Microscopy
This protocol provides a general method for comparing the photobleaching rates of TFAX 488-conjugated antibodies to those labeled with another dye (e.g., Alexa Fluor™ 488) under identical imaging conditions.
Materials:
-
Fixed cells or other biological samples
-
TFAX 488-conjugated antibody
-
Comparative dye-conjugated antibody (e.g., Alexa Fluor™ 488 conjugate)
-
Antifade mounting medium
-
Fluorescence microscope with a suitable laser line (e.g., 488 nm) and camera
Procedure:
-
Sample Preparation: Prepare identical samples labeled with the TFAX 488 conjugate and the comparative dye conjugate. Mount the samples using an antifade mounting medium.
-
Image Acquisition:
-
Locate a region of interest for each sample.
-
Using identical illumination intensity, exposure time, and other acquisition parameters, acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the region of interest.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be determined from the curve.
-
Conclusion
TFAX 488, SE dilithium salt is a high-performance green fluorescent dye characterized by its exceptional brightness and robust photostability. Its favorable spectroscopic properties make it an excellent choice for a wide range of fluorescence-based applications, from standard immunofluorescence to demanding super-resolution microscopy. The provided protocols offer a framework for the successful application and characterization of this versatile fluorophore in a research setting. For critical applications, it is recommended to perform direct comparative experiments against other dyes under the specific conditions of your experimental setup.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 3. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. STED and STORM Superresolution Imaging of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Super-resolution Microscopy | Proteintech [ptglab.com]
- 9. What are the applications of super resolution microscopy? | AAT Bioquest [aatbio.com]
- 10. Transforming R&D workflows with automated super-resolution microscopy [iptonline.com]
- 11. ibidi.com [ibidi.com]
- 12. Imaging cellular structures in super-resolution with SIM, STED and Localisation Microscopy: A practical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 15. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
Methodological & Application
Application Notes and Protocols for TFAX 488, SE Dilithium Salt Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE dilithium (B8592608) salt is a bright, photostable, and pH-insensitive green fluorescent dye designed for the covalent labeling of proteins and antibodies.[1] The succinimidyl ester (SE) functional group readily reacts with primary amino groups, such as the side chain of lysine (B10760008) residues on antibodies, to form a stable amide bond.[2][3][4] This protocol provides a detailed procedure for the successful conjugation of TFAX 488, SE dilithium salt to antibodies, a critical step for various applications including flow cytometry, immunofluorescence microscopy, and other immunoassays.
Principle of Reaction
The labeling reaction involves the acylation of primary amines on the antibody with the N-hydroxysuccinimidyl (NHS) ester of TFAX 488. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), which promotes the deprotonation of the amine groups, increasing their nucleophilicity. The result is a stable covalent amide linkage between the dye and the antibody.
Caption: Chemical reaction between an antibody's primary amine and TFAX 488, SE.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the antibody labeling protocol. Optimal conditions may vary depending on the specific antibody and its concentration.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL[5] | Higher concentrations generally lead to greater labeling efficiency.[2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][3] | Phosphate buffer (50 mM, pH 7.2-8.0) can also be used.[6] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1[5] | Start with a 10:1 ratio and optimize as needed. |
| Incubation Time | 1 hour[2][3][7] | |
| Incubation Temperature | Room Temperature[3][7] | |
| Reaction pH | 8.0 - 9.0[5] | Critical for efficient reaction with primary amines. |
| Dye Stock Solution | 10 mM in anhydrous DMSO[2][5] | Prepare fresh and use immediately.[6] |
Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other antibody isotypes or quantities.
Materials
-
TFAX 488, SE dilithium salt
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3
-
Purification/Desalting column (e.g., Sephadex G-25)[2]
-
Collection tubes
Procedure
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[2][5]
-
Adjust the antibody concentration to 1-10 mg/mL.[5]
-
Add 1/10th volume of 1 M sodium bicarbonate solution to the antibody solution to raise the pH to ~8.3.[2]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Slowly add the calculated volume of the 10 mM TFAX 488, SE stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:antibody) is recommended.[5]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3][7] Gentle rocking or stirring during incubation can improve labeling efficiency.[7]
-
-
Purification of the Conjugate:
-
Prepare a desalting column according to the manufacturer's instructions to separate the labeled antibody from the unreacted dye.[3]
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Carefully load the reaction mixture onto the column.[2]
-
Elute the labeled antibody with PBS and collect the colored fractions. The antibody-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.
-
-
Storage of the Conjugate:
-
Store the purified antibody-dye conjugate at 4°C, protected from light, for short-term storage.[3]
-
For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and 0.02-0.05% sodium azide.[7] Aliquot and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[4]
-
Optional: Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye (approximately 495 nm for TFAX 488).
Caption: Workflow for TFAX 488, SE dilithium salt antibody labeling.
References
Application Notes: Protocol for Conjugating TFAX 488, SE to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE (Succinimidyl Ester) dilithium (B8592608) salt is a bright, photostable, and amine-reactive fluorescent dye ideal for labeling proteins, antibodies, and other biomolecules containing primary amines. The succinimidyl ester moiety reacts efficiently with non-protonated aliphatic amine groups, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues, to form a stable covalent amide bond.[1] This conjugation process is insensitive to pH over a wide range (pH 4-10), resulting in brightly fluorescent and stable bioconjugates suitable for a variety of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy.
TFAX 488, SE Properties
Quantitative data for TFAX 488, SE and the widely used analogous dye, Alexa Fluor™ 488 NHS Ester, are summarized below for comparative purposes.
| Property | TFAX 488, SE | Alexa Fluor™ 488 NHS Ester |
| Excitation Maximum (Ex) | 495 nm | 494 nm[2] |
| Emission Maximum (Em) | 515 nm | 517 nm[2] |
| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | 73,000 M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | 0.92 | ~0.92 |
| Molecular Weight (MW) | Varies by batch, refer to CoA | ~643.4 g/mol [2] |
| Reactive Group | Succinimidyl Ester (SE) | N-hydroxysuccinimide (NHS) Ester[2] |
| Reacts With | Primary Amines[1] | Primary Amines[2] |
Experimental Protocols
This section provides a detailed protocol for conjugating TFAX 488, SE to a typical IgG antibody. The principles can be adapted for other proteins.
Materials and Reagents
-
Protein: Purified protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL.
-
TFAX 488, SE dilithium salt: Refer to the Certificate of Analysis for batch-specific molecular weight.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Amine-free buffers like Phosphate-Buffered Saline (PBS) can be used, but the pH must be adjusted to 8.0-8.5 for optimal reaction efficiency.[3] Avoid buffers containing primary amines like Tris or glycine.[1][4]
-
Anhydrous Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2]
-
Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or a spin desalting column appropriate for the molecular weight of the protein.
Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH 8.3 is optimal for reacting with lysine residues.[3] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This ratio may require optimization depending on the protein and desired degree of labeling (DOL). A 10:1 ratio is a good starting point for IgG antibodies. |
| Reaction Time | 1 hour | Can be extended if labeling efficiency is low. |
| Temperature | Room Temperature (20-25°C) | |
| Light Conditions | Protect from light | The dye is photosensitive; conduct the reaction in the dark. |
Step-by-Step Conjugation Protocol
A. Preparation of Protein Solution
-
Ensure the protein is in an amine-free buffer. If the buffer contains interfering substances (e.g., Tris, glycine, BSA, or azide), it must be exchanged with the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) via dialysis or using a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL using the Reaction Buffer.
B. Preparation of Dye Stock Solution
-
Allow the vial of TFAX 488, SE to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye by adding the appropriate volume of anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of dye.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared immediately before use.
C. Labeling Reaction
-
While gently stirring the protein solution, add the calculated volume of the TFAX 488, SE stock solution. To calculate the required volume, use the following formula:
Volume of Dye (µL) = [(Protein Conc. (mg/mL) / Protein MW ( g/mol )) * Volume of Protein (mL) * Molar Ratio] * Dye MW ( g/mol ) * (1 / Dye Stock Conc. (mg/µL))
-
Incubate the reaction for 1 hour at room temperature, protected from light. Continuous gentle stirring or rocking is recommended.
D. Purification of the Conjugate
-
Following the incubation, separate the labeled protein from the unreacted dye. This is a critical step to remove background fluorescence.
-
Gel Filtration Chromatography: Equilibrate a Sephadex G-25 column (or similar) with PBS. Apply the reaction mixture to the column. The first colored band to elute will be the fluorescently labeled protein. The second, slower-moving band will be the free dye. Collect the fractions containing the labeled protein.
-
Spin Desalting Columns: These offer a faster alternative for purification. Equilibrate the column according to the manufacturer's instructions, apply the sample, and centrifuge to collect the purified conjugate.[2]
E. Storage of the Conjugate
-
Store the purified conjugate at 2-8°C, protected from light.
-
For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) or a stabilizing protein like BSA (to 1-10 mg/mL) and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.[2]
Visualized Workflows
Conjugation Reaction Pathway
The succinimidyl ester of TFAX 488 reacts with a primary amine on a protein, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction schematic of TFAX 488, SE with a primary amine.
Experimental Workflow
This diagram outlines the complete process from preparation to storage of the final conjugate.
Caption: Step-by-step workflow for TFAX 488, SE protein conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Invitrogen™ Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TFAX 488, SE Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of proteins using the TFAX 488, SE (Succinimidyl Ester), dilithium (B8592608) salt. The following protocols are based on the well-established chemistry of succinimidyl esters for labeling primary amines on proteins and are analogous to protocols for similar dyes such as Alexa Fluor™ 488 NHS Ester.
Introduction
TFAX 488, SE is an amine-reactive fluorescent dye designed for the covalent labeling of proteins. The succinimidyl ester (SE) moiety reacts efficiently with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This process, known as protein conjugation, results in a fluorescently labeled protein that can be used in a variety of applications, including fluorescence microscopy, flow cytometry, western blotting, and ELISA. The fluorescence of TFAX 488 is bright, photostable, and exhibits excitation and emission maxima of approximately 494 nm and 519 nm, respectively. Its fluorescence is also pH-insensitive between pH 4 and 10.[1][2]
Reaction Mechanism
The conjugation reaction involves the nucleophilic attack of a primary amine from the protein on the succinimidyl ester of the TFAX 488 dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[3][4][5]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TFAX 488, SE Dilithium Salt: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of TFAX 488, SE (Succinimidyl Ester) dilithium (B8592608) salt, a bright and photostable green fluorescent dye, in immunofluorescence (IF) staining. TFAX 488, SE is an amine-reactive dye ideal for conjugating to primary or secondary antibodies for the detection of antigens in cultured cells and tissue sections.
Introduction to TFAX 488, SE Dilithium Salt
TFAX 488, SE dilithium salt is a high-performance fluorescent dye that reacts with primary amines on proteins and other biomolecules to form stable amide bonds. Its bright green fluorescence, high quantum yield, and excellent photostability make it a superior choice for various fluorescence microscopy applications, including confocal and super-resolution microscopy. A key advantage of TFAX 488 is its insensitivity to pH in the range of 4 to 10, ensuring consistent fluorescence intensity in different cellular environments.[1]
Data Presentation: Spectroscopic and Physicochemical Properties
The quantitative properties of TFAX 488, SE dilithium salt are summarized in the table below for easy reference and comparison with other common fluorophores.
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 515 nm | |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.92 | |
| Reactive Group | Succinimidyl Ester (SE) | |
| Reactivity | Primary Amines | |
| pH Sensitivity | Insensitive (pH 4-10) | [1] |
Experimental Protocols
This section provides detailed protocols for the conjugation of TFAX 488, SE to an antibody and subsequent use of the conjugate in immunofluorescence staining of cultured cells and tissue sections.
Protocol for Antibody Conjugation with TFAX 488, SE
This protocol describes the covalent labeling of an antibody with TFAX 488, SE. The succinimidyl ester group of the dye reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Antibody (purified, in an amine-free buffer like PBS)
-
TFAX 488, SE dilithium salt
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the antibody solution at a 1:10 ratio (e.g., 100 µL buffer for 1 mL of antibody solution).
-
While gently stirring or vortexing the antibody solution, slowly add the dissolved TFAX 488, SE. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[2][3]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any unbound dye. For Tris-HCl, add to a final concentration of 50-100 mM. For hydroxylamine, add 0.1 mL of a 1.5 M solution.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and TFAX 488.
-
Diagram of Antibody Conjugation Workflow:
References
Application Notes and Protocols for TFAX 488, SE Dilithium Salt Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended buffer conditions for the successful conjugation of TFAX 488, SE (Succinimidyl Ester) dilithium (B8592608) salt to proteins and antibodies. TFAX 488 is a bright, photostable, green fluorescent dye ideal for creating fluorescently labeled proteins for use in a variety of applications, including immunofluorescence, flow cytometry, and microscopy. The succinimidyl ester moiety reacts efficiently with primary amines on proteins to form stable amide bonds.
Core Principles of Amine-Reactive Labeling
The conjugation of TFAX 488, SE to proteins relies on the reaction between the succinimidyl ester group of the dye and primary amine groups (-NH₂) present on the protein. The most common targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.
For an efficient reaction to occur, the primary amine groups on the protein must be in a deprotonated, nucleophilic state. This is achieved by performing the conjugation reaction at a slightly basic pH.[1] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye, thereby reducing labeling efficiency.[1][2]
Recommended Buffer Conditions
The choice of buffer is critical for successful conjugation. The following table summarizes the recommended buffer systems for TFAX 488, SE conjugation.
| Buffer System | Concentration | Recommended pH | Notes |
| Sodium Bicarbonate | 0.1 - 0.2 M | 8.3 | A commonly used and effective buffer for succinimidyl ester reactions.[3] |
| Sodium Borate | 50 mM - 0.1 M | 8.5 | An alternative buffer that also provides the optimal pH for the reaction. |
| Phosphate-Buffered Saline (PBS) with pH adjustment | 1X | 7.5 - 8.3 | Can be used if the protein is sensitive to higher pH. The pH should be adjusted upwards with sodium bicarbonate.[4] Note that the reaction will be slower at a lower pH. |
Important Considerations:
-
Amine-Free Buffers: Always use buffers that are free of primary amines.[1][2]
-
pH Optimization: The optimal pH for succinimidyl ester reactions is between 8.3 and 8.5.[2][3] At lower pH, the reaction will be significantly slower, while at higher pH, the hydrolysis of the SE ester becomes more rapid, reducing conjugation efficiency.
Experimental Protocol: Protein Conjugation with TFAX 488, SE
This protocol provides a general guideline for labeling proteins with TFAX 488, SE. Optimization may be required for specific proteins and desired degrees of labeling.
Materials
-
Protein of interest (e.g., antibody)
-
TFAX 488, SE dilithium salt
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching reagent (optional, e.g., 1.5 M hydroxylamine (B1172632), pH 8.5 or Tris buffer)
Procedure
-
Protein Preparation:
-
Dissolve the protein in the chosen conjugation buffer to a final concentration of 2-10 mg/mL.[2]
-
If the protein is in a buffer containing primary amines, it must be exchanged into the conjugation buffer using dialysis or a desalting column.
-
-
Dye Preparation:
-
Immediately before use, prepare a stock solution of TFAX 488, SE in anhydrous DMSO or DMF. A concentration of 10 mg/mL is a good starting point.[2]
-
Vortex the solution to ensure the dye is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the required amount of TFAX 488, SE solution to add to the protein solution. A molar excess of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[2]
-
While gently stirring the protein solution, slowly add the TFAX 488, SE solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, incubation at 4°C for a longer period may be beneficial.[2]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as hydroxylamine or Tris buffer can be added. Incubate for an additional 10-60 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
The first colored band to elute from the column is the fluorescently labeled protein.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the conjugation of TFAX 488, SE to proteins.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[2] |
| Dye:Protein Molar Ratio | 5:1 - 20:1 | This should be optimized for each protein to achieve the desired degree of labeling (DOL).[2] |
| Reaction pH | 8.3 - 8.5 | Critical for efficient reaction with primary amines.[2][3] |
| Reaction Time | 1 hour | Can be extended, especially at lower temperatures. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is common, but 4°C may be better for sensitive proteins.[2] |
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Protein Conjugation
Caption: Workflow for conjugating TFAX 488, SE to a protein.
Signaling Pathway Example: Antibody-Based Detection
A TFAX 488-labeled antibody can be used as a secondary antibody in immunofluorescence to detect a primary antibody bound to a target antigen, which could be part of a cellular signaling pathway.
Caption: Use of a TFAX 488-labeled secondary antibody in a detection cascade.
References
Application Notes and Protocols for Calculating Dye-to-Protein Ratio of TFAX 488, SE Dilithium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of the dye-to-protein ratio, or Degree of Labeling (DOL), is a critical step in the development and quality control of fluorescently labeled protein conjugates. This ratio influences the brightness of the conjugate, its potential for self-quenching, and the preservation of protein function. These application notes provide a detailed protocol for labeling proteins with TFAX 488, SE dilithium (B8592608) salt, a bright and photostable green fluorescent dye, and for subsequently calculating the DOL. TFAX 488, SE (Succinimidyl Ester) is an amine-reactive dye that forms a stable covalent amide bond with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues.
Quantitative Data Summary
For accurate DOL calculations, the following optical properties of TFAX 488, SE dilithium salt and general protein characteristics are required.
| Parameter | Value | Source |
| TFAX 488, SE Dilithium Salt | ||
| Molar Extinction Coefficient (ε_dye_) | 73,000 M⁻¹cm⁻¹ | Tocris Bioscience[1] |
| Maximum Absorbance (A_max_) Wavelength | 495 nm | Tocris Bioscience[1] |
| Emission Maximum Wavelength | 515 nm | Tocris Bioscience[1] |
| Correction Factor (CF = A₂₈₀_dye_ / A_max_dye_) | To be determined experimentally (see protocol below) | |
| General Protein Properties | ||
| Molar Extinction Coefficient of IgG (ε_protein_) at 280 nm | ~210,000 M⁻¹cm⁻¹ | [2] |
| Molecular Weight of IgG | ~150,000 g/mol |
Experimental Protocols
Part 1: Determination of the Correction Factor (CF) for TFAX 488, SE Dilithium Salt
To accurately determine the protein concentration in the conjugate, it is necessary to correct for the absorbance of the dye at 280 nm.[2][3][4][5] This is achieved by calculating a correction factor (CF).
Methodology:
-
Prepare a stock solution of TFAX 488, SE dilithium salt in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in the same buffer that will be used for the final conjugate absorbance measurements (e.g., PBS, pH 7.4).
-
Measure the absorbance of this diluted dye solution at 280 nm (A₂₈₀) and at its maximum absorbance wavelength of 495 nm (A_max_).
-
Calculate the Correction Factor (CF) using the following formula: CF = A₂₈₀ / A_max_
Part 2: Protein Labeling with TFAX 488, SE Dilithium Salt
This protocol is optimized for labeling 1 mg of a generic IgG antibody. The amounts can be scaled for other proteins and quantities.
Reagents and Materials:
-
Protein (e.g., IgG) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).
-
TFAX 488, SE dilithium salt
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve TFAX 488, SE dilithium salt in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
For a starting point, use a 10:1 to 20:1 molar ratio of dye to protein. The optimal ratio may need to be determined empirically.
-
Slowly add the calculated volume of the dye stock solution to the stirring protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the Storage Buffer.
-
The first colored band to elute is the protein-dye conjugate.
-
Part 3: Calculation of the Dye-to-Protein Ratio (DOL)
Methodology:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 495 nm (A_max_) using a spectrophotometer. The sample may need to be diluted in the Storage Buffer to obtain absorbance readings in the linear range of the instrument (typically < 2.0). Record the dilution factor if used.
-
-
Calculate the Molar Concentration of the Protein: Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max_ is the absorbance of the conjugate at 495 nm.
-
CF is the experimentally determined correction factor.
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the Molar Concentration of the Dye: Dye Concentration (M) = A_max_ / ε_dye_
-
Where:
-
A_max_ is the absorbance of the conjugate at 495 nm.
-
ε_dye_ is the molar extinction coefficient of TFAX 488 (73,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Experimental workflow for protein labeling and DOL calculation.
Caption: Reaction of TFAX 488, SE with a primary amine on a protein.
References
- 1. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
TFAX 488, SE Dilithium Salt: Application Notes and Protocols for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE (Succinimidyl Ester) dilithium (B8592608) salt is a high-performance, amine-reactive fluorescent dye designed for the covalent labeling of biomolecules, particularly oligonucleotides. This bright and photostable green fluorescent dye is an excellent tool for a wide range of applications in molecular biology and drug development, including fluorescence in situ hybridization (FISH), flow cytometry, and super-resolution microscopy. Its succinimidyl ester functional group readily reacts with primary amino groups on modified oligonucleotides to form a stable amide bond, ensuring a robust and permanent label. This document provides detailed protocols and application notes for the successful labeling of oligonucleotides with TFAX 488, SE dilithium salt.
Properties of TFAX 488 Dye
TFAX 488 is characterized by its strong absorption in the blue region of the visible spectrum and intense green fluorescence emission. These properties, along with its high quantum yield and photostability, make it a superior alternative to other common green fluorophores like FITC.
Spectroscopic and Physicochemical Properties
| Property | Value | Reference |
| Excitation Maximum (λabs) | 495 nm | [1] |
| Emission Maximum (λem) | 515 nm | [1] |
| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.92 | [1] |
| Reactive Group | Succinimidyl Ester (SE) | N/A |
| Reactivity | Primary Amines | N/A |
| pH Sensitivity | Insensitive in the range of pH 4-10 | [1] |
Protocol for Labeling Amino-Modified Oligonucleotides
This protocol is designed for the covalent conjugation of TFAX 488, SE dilithium salt to oligonucleotides containing a primary amine modification (e.g., 5'-amino-modifier C6).
Materials and Reagents
-
Amine-modified oligonucleotide
-
TFAX 488, SE dilithium salt
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
3 M Sodium Chloride (NaCl)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
HPLC system with a reverse-phase column (optional, for high-purity applications)
Experimental Protocol
1. Preparation of Amine-Modified Oligonucleotide:
-
To ensure efficient labeling, the amine-modified oligonucleotide should be free of any amine-containing buffers (e.g., Tris) or salts.
-
If necessary, purify the oligonucleotide by ethanol precipitation:
-
Dissolve the oligonucleotide in 100 µL of nuclease-free water.
-
Add 1/10th volume of 3 M NaCl and 2.5 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet twice with ice-cold 70% ethanol, centrifuging for 5 minutes each time.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.
-
2. Preparation of TFAX 488, SE Stock Solution:
-
Immediately before use, prepare a 10-20 mM stock solution of TFAX 488, SE dilithium salt in anhydrous DMF or DMSO.
-
Allow the vial of the dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Add the appropriate volume of anhydrous solvent and vortex thoroughly to dissolve the dye completely.
3. Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the TFAX 488, SE stock solution. A 1.5 to 3-fold molar excess of the dye over the oligonucleotide is recommended as a starting point.
-
The final reaction volume should be kept small to maintain a high concentration of reactants.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark. Gentle mixing during incubation can improve labeling efficiency.
4. Purification of the Labeled Oligonucleotide:
-
After the incubation, the labeled oligonucleotide needs to be purified from the unreacted dye and any side products. Ethanol precipitation is a common first step.
-
Add 1/10th volume of 3 M NaCl and 2.5 volumes of ice-cold 100% ethanol to the reaction mixture.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet twice with ice-cold 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer (e.g., TE buffer).
-
-
For applications requiring high purity, further purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
Use a C18 column and a gradient of acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 495 nm (for the TFAX 488 dye).
-
Collect the fractions containing the dual-labeled peak, which corresponds to the successfully labeled oligonucleotide.
-
Lyophilize the purified product.
-
5. Quantification and Storage:
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
-
The degree of labeling can be estimated by measuring the absorbance at 495 nm and using the extinction coefficient of TFAX 488.
-
Store the purified TFAX 488-labeled oligonucleotide at -20°C, protected from light. For long-term storage, -80°C is recommended.
Experimental Workflow and Diagrams
Oligonucleotide Labeling and Purification Workflow
Caption: Workflow for labeling oligonucleotides with TFAX 488, SE.
Application: Fluorescence In Situ Hybridization (FISH)
TFAX 488-labeled oligonucleotides are excellent probes for FISH, a powerful technique to visualize specific DNA or RNA sequences within cells or tissues.[2][3][4][5][6]
General FISH Protocol Workflow
Caption: A generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment.
Cellular Uptake and Localization Pathway
Fluorescently labeled oligonucleotides are widely used to study their uptake, intracellular trafficking, and localization. The following diagram illustrates a general pathway for the cellular uptake of a TFAX 488-labeled oligonucleotide.
Caption: General pathway of cellular uptake and trafficking of a labeled oligonucleotide.
Conclusion
TFAX 488, SE dilithium salt is a versatile and robust fluorescent dye for labeling amino-modified oligonucleotides. The protocols and information provided herein offer a comprehensive guide for researchers to successfully conjugate this dye and utilize the labeled oligonucleotides in various advanced biological applications. The high fluorescence intensity, photostability, and low pH sensitivity of TFAX 488 make it an invaluable tool for generating high-quality data in cellular imaging and analysis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 3. What is fluorescence in situ hybridization? [ogt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. abyntek.com [abyntek.com]
- 6. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: TFAX 488, SE Dilithium Salt for Total Protein Staining in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE (Succinimidyl Ester) dilithium (B8592608) salt is a bright, photostable, and amine-reactive fluorescent dye ideal for the covalent labeling of proteins and other biomolecules containing primary amines. Its fluorescence characteristics, with an excitation maximum around 495 nm and an emission maximum around 515 nm, make it compatible with standard fluorescein (B123965) (FITC) filter sets and the 488 nm laser line commonly found on fluorescence microscopes and flow cytometers.[1] The succinimidyl ester moiety reacts efficiently with primary amines (such as the ε-amino group of lysine (B10760008) residues) in a pH-dependent manner, forming stable amide bonds. This covalent attachment ensures signal retention even after harsh washing or permeabilization steps.
While traditionally used to conjugate antibodies and other probes for targeted detection, TFAX 488, SE can also be employed as a total protein stain for visualizing cellular and tissue architecture in fluorescence microscopy. This application provides a fluorescent alternative to traditional histological stains like Hematoxylin and Eosin (H&E), offering a comprehensive view of protein distribution within a sample. It can be used as a counterstain in multiplex immunofluorescence experiments to provide spatial context for specific antibody-based signals. The dye is pH-insensitive over a broad range (pH 4-10), ensuring consistent fluorescence in various buffer systems.[1][2]
Principle of Staining
The succinimidyl ester group of TFAX 488, SE reacts with non-protonated primary amine groups present on proteins, primarily the N-terminus of polypeptide chains and the side chains of lysine residues. This reaction, which is most efficient at a slightly basic pH (8.0-9.0), results in the formation of a stable, covalent amide bond, permanently attaching the fluorescent dye to the proteins within the tissue sample. By staining all accessible proteins, TFAX 488, SE provides a detailed fluorescent image of the tissue's morphology.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for TFAX 488, SE dilithium salt and its spectrally similar analogue, Alexa Fluor® 488, for reference.
| Parameter | TFAX 488, TFP | Alexa Fluor® 488** |
| Excitation Maximum (λex) | 495 nm | 495 nm |
| Emission Maximum (λem) | 515 nm | 519 nm |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | 71,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.92 | 0.92[3] |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary Amines | Primary Amines |
| pH Sensitivity | Insensitive (pH 4-10)[1] | Insensitive (pH 4-10)[4] |
*Data for TFAX 488, TFP ester, which has similar spectral properties to the SE version but with potentially greater stability in aqueous solutions during conjugation.[1] **Data for the spectrally similar and widely used Alexa Fluor® 488 dye.[3]
Mandatory Visualizations
Caption: Workflow for total protein staining of tissue sections with TFAX 488, SE.
Caption: Covalent bond formation between TFAX 488, SE and a protein's primary amine.
Experimental Protocols
Protocol 1: Total Protein Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
Materials:
-
FFPE tissue sections on positively charged slides
-
TFAX 488, SE dilithium salt
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0) or other appropriate antigen retrieval buffer
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval (Optional but Recommended):
-
This step can improve dye accessibility to protein amines unmasked by fixation.
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in deionized water, followed by PBS for 5 minutes.
-
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
-
Staining:
-
Prepare TFAX 488, SE Stock Solution: Immediately before use, dissolve TFAX 488, SE dilithium salt in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Staining Solution: Dilute the TFAX 488, SE stock solution in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 5-20 µg/mL. The optimal concentration should be determined empirically.
-
Carefully dry the area around the tissue section and apply the Staining Solution, ensuring the entire section is covered.
-
Incubate for 1 hour at room temperature in a humidified, dark chamber.
-
-
Washing:
-
Gently rinse off the staining solution with PBS.
-
Wash the slides in PBS: 3 changes for 5-10 minutes each, with gentle agitation and protected from light.
-
-
Nuclear Counterstaining (Optional):
-
Incubate sections with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Rinse briefly with PBS.
-
-
Mounting:
-
Remove excess buffer from the slide without allowing the tissue to dry.
-
Apply a drop of antifade mounting medium and place a coverslip.
-
Seal the edges of the coverslip with clear nail polish.
-
Store slides at 4°C, protected from light.
-
Protocol 2: Total Protein Staining of Frozen (Cryosectioned) Tissue Sections
Materials:
-
Fresh frozen tissue sections on positively charged slides
-
4% Paraformaldehyde (PFA) in PBS
-
TFAX 488, SE dilithium salt
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Bring slides to room temperature for 5-10 minutes.
-
Fix the tissue by immersing slides in 4% PFA in PBS for 15-20 minutes at room temperature.
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
-
Staining:
-
Follow step 4 from Protocol 1.
-
-
Washing:
-
Follow step 5 from Protocol 1.
-
-
Nuclear Counterstaining (Optional):
-
Follow step 6 from Protocol 1.
-
-
Mounting:
-
Follow step 7 from Protocol 1.
-
Troubleshooting
-
High Background:
-
Cause: Inadequate washing, or dye concentration is too high.
-
Solution: Increase the duration and number of wash steps. Perform a titration to determine the optimal, lower dye concentration.
-
-
Weak Signal:
-
Cause: Inefficient dye reaction due to incorrect pH, low dye concentration, or masking of amines by fixation.
-
Solution: Ensure the staining buffer is at pH 8.0-9.0. Increase the dye concentration or incubation time. For FFPE sections, ensure the antigen retrieval step is performed.
-
-
Photobleaching:
-
Cause: Excessive exposure to excitation light.
-
Solution: TFAX 488 is highly photostable, but care should still be taken.[1] Minimize light exposure during handling and imaging. Use an antifade mounting medium. Acquire images using the lowest necessary laser power and exposure time.
-
References
Application Notes and Protocols for TFAX 488, SE Dilithium Salt in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of TFAX 488, SE dilithium (B8592608) salt, a green fluorescent dye, in super-resolution microscopy techniques, specifically direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Structured Illumination Microscopy (SIM). TFAX 488, SE is an amine-reactive dye, making it suitable for labeling proteins, antibodies, and other biomolecules with primary amines. Its photophysical properties make it a robust alternative to other 488 nm-excitable dyes for advanced imaging applications.[1]
Photophysical and Chemical Properties
TFAX 488 is characterized by its high quantum yield and photostability, which are critical for the demanding illumination conditions of super-resolution microscopy.[1] The succinimidyl ester (SE) reactive group allows for covalent conjugation to primary amines on target biomolecules.
Table 1: Photophysical Properties of TFAX 488
| Property | Value | Reference |
| Maximum Excitation Wavelength (λ_abs) | 495 nm | [1] |
| Maximum Emission Wavelength (λ_em) | 515 nm | [1] |
| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.92 | [1] |
| Recommended Laser Line | 488 nm | |
| pH Sensitivity | Insensitive in the pH 4-10 range | [2] |
Table 2: Chemical Properties of TFAX 488, SE Dilithium Salt
| Property | Value | Reference |
| Molecular Weight | 643.41 g/mol | |
| Reactive Group | Succinimidyl Ester (SE) | |
| Reactivity | Primary amines | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Application in dSTORM
dSTORM leverages the photoswitching of single fluorophores to reconstruct a super-resolved image. TFAX 488 can be induced to photoswitch in the presence of a specific imaging buffer, enabling the localization of individual molecules with high precision.
Experimental Protocol: Antibody Labeling with TFAX 488, SE
This protocol describes the conjugation of TFAX 488, SE to a primary or secondary antibody.
Materials:
-
TFAX 488, SE dilithium salt
-
Antibody (e.g., IgG) at a concentration of 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: PBS with 0.02% sodium azide (B81097) and a protein stabilizer (e.g., BSA)
Procedure:
-
Prepare TFAX 488, SE Solution: Immediately before use, dissolve TFAX 488, SE in DMSO to a concentration of 10 mg/mL.
-
Prepare Antibody Solution: Dilute the antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 495 nm. A DOL of 2-4 is generally optimal for dSTORM.
-
Storage: Store the labeled antibody at 4°C, protected from light.
Experimental Protocol: dSTORM Imaging
Materials:
-
Cells labeled with TFAX 488-conjugated antibodies
-
dSTORM Imaging Buffer:
-
100 mM MEA (mercaptoethylamine)
-
Oxygen scavenging system (e.g., glucose oxidase and catalase) in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4-8.0)
-
-
dSTORM-capable fluorescence microscope with a 488 nm laser
Procedure:
-
Sample Preparation: Prepare cells on coverslips suitable for high-resolution imaging. Perform immunolabeling with the TFAX 488-conjugated antibody.
-
Microscope Setup: Mount the sample on the dSTORM microscope.
-
Buffer Exchange: Replace the sample buffer with the freshly prepared dSTORM Imaging Buffer.
-
Image Acquisition:
-
Illuminate the sample with the 488 nm laser at a high power density to induce photoswitching of the TFAX 488 molecules.
-
Acquire a time series of thousands of images, capturing the stochastic blinking of individual fluorophores.
-
-
Image Reconstruction: Process the acquired image stack with a localization algorithm to determine the precise coordinates of each blinking event. Reconstruct the final super-resolved image from these localizations.
Application in SIM
SIM achieves super-resolution by illuminating the sample with a structured light pattern and analyzing the resulting moiré fringes. The high brightness and photostability of TFAX 488 are advantageous for withstanding the multiple exposures required for SIM imaging.
Experimental Protocol: SIM Imaging
Materials:
-
Cells labeled with TFAX 488-conjugated antibodies
-
Mounting medium optimized for SIM (e.g., with an anti-fading agent)
-
SIM-capable fluorescence microscope with a 488 nm laser
Procedure:
-
Sample Preparation: Prepare and label cells as for standard immunofluorescence, using the TFAX 488-conjugated antibody. Mount the coverslip using a SIM-optimized mounting medium.
-
Microscope Setup: Place the sample on the SIM microscope and locate the region of interest.
-
Image Acquisition:
-
Illuminate the sample with the 488 nm laser, projecting a series of structured light patterns (typically with different orientations and phases).
-
Acquire a set of raw images for each structured illumination pattern.
-
-
Image Reconstruction: Process the raw image data using a SIM reconstruction algorithm. This algorithm computationally removes the out-of-focus light and reconstructs a super-resolved image with approximately a two-fold resolution enhancement compared to conventional widefield microscopy.
Concluding Remarks
TFAX 488, SE dilithium salt is a versatile and high-performing fluorescent probe for super-resolution microscopy. Its bright and photostable nature makes it well-suited for both dSTORM and SIM, enabling researchers to visualize cellular structures with enhanced resolution. The provided protocols offer a starting point for the successful implementation of TFAX 488 in advanced imaging experiments. Optimization of labeling conditions and imaging parameters may be required for specific applications and instrumentation.
References
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with TFAX 488, SE dilithium salt
Welcome to the technical support center for TFAX 488, SE dilithium (B8592608) salt. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFAX 488, SE dilithium salt and what is it used for?
TFAX 488, SE (Succinimidyl Ester) dilithium salt is a highly fluorescent, amine-reactive green dye. It is commonly used to label proteins, antibodies, and other molecules containing primary amines for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. The succinimidyl ester group reacts with primary amines to form a stable covalent bond. TFAX 488 is known for its bright and photostable fluorescence, which is insensitive to pH in the range of 4 to 10.[1][2]
Q2: I am observing a very weak or no fluorescence signal. What are the potential causes?
Low fluorescence signal can arise from several factors throughout the experimental workflow, from antibody conjugation to final imaging. The most common causes include:
-
Inefficient Antibody Conjugation: The TFAX 488, SE dye may not have been efficiently conjugated to your primary or secondary antibody.
-
Suboptimal Staining Protocol: Issues with fixation, permeabilization, blocking, or antibody concentrations can all lead to a weak signal.
-
Sample-Specific Issues: The target antigen may have low expression levels, or its epitope may be masked.
-
Imaging Setup: Incorrect microscope settings, such as the wrong filter sets or laser lines, will result in poor signal detection.
-
Reagent Storage and Handling: Improper storage of the dye or conjugated antibody can lead to a loss of fluorescence.
This guide will walk you through troubleshooting each of these potential problem areas.
Troubleshooting Guide: Low Fluorescence Signal
Section 1: Antibody Conjugation Issues
A common reason for a weak signal is an improperly labeled antibody. Here’s how to troubleshoot the conjugation process:
dot
Caption: Troubleshooting workflow for antibody conjugation.
| Potential Issue | Recommendation | Detailed Explanation |
| Presence of Amines in Buffer | Use an amine-free buffer such as PBS, borate, or carbonate buffer.[][4] | Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester, significantly reducing conjugation efficiency.[][4] |
| Incorrect pH of Reaction | Ensure the pH of the reaction buffer is between 7.2 and 8.5.[] | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH. At lower pH, the amine groups are protonated and less reactive.[4] |
| Suboptimal Dye-to-Protein Ratio | Titrate the molar ratio of TFAX 488, SE to your antibody. Start with a ratio of 10:1 and test higher and lower ratios. | Too little dye will result in a low degree of labeling (DOL), leading to a weak signal. Conversely, too much dye can lead to antibody precipitation and reduced antigen-binding affinity. |
| Hydrolyzed/Inactive Dye | Prepare the TFAX 488, SE solution in anhydrous DMSO or DMF immediately before use.[5] | NHS esters are moisture-sensitive and can hydrolyze in the presence of water, rendering them unable to react with amines. Avoid repeated freeze-thaw cycles of the dye stock.[] |
Section 2: Staining Protocol Issues
Even with a well-conjugated antibody, a suboptimal staining protocol can lead to a poor signal.
dot
Caption: A typical immunofluorescence staining workflow.
| Potential Issue | Recommendation | Detailed Explanation |
| Over-fixation or Inappropriate Fixative | Reduce fixation time or try a different fixative. | Over-fixation can mask the antigen epitope, preventing antibody binding.[6] Some fixatives can also increase autofluorescence.[7][8] |
| Inadequate Permeabilization | For intracellular targets, ensure adequate permeabilization by optimizing the concentration and incubation time of the detergent (e.g., Triton X-100). | Insufficient permeabilization will prevent the antibody from reaching its intracellular target.[6][9] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[8][10] | Inadequate blocking can lead to high background, which can obscure a weak signal. |
| Suboptimal Antibody Concentration | Titrate your primary and TFAX 488-conjugated secondary antibodies to find the optimal concentration. | Too low of an antibody concentration will result in a weak signal.[6][9][10] |
| Insufficient Washing | Ensure all washing steps are performed thoroughly to remove unbound antibodies.[8] | Inadequate washing can contribute to high background noise. |
| Photobleaching | Minimize exposure of the sample to light and use an anti-fade mounting medium.[7] | TFAX 488 is photostable, but excessive exposure to excitation light can still cause photobleaching. |
Section 3: Imaging and Sample-Specific Issues
| Potential Issue | Recommendation | Detailed Explanation |
| Incorrect Microscope Settings | Ensure you are using the correct laser line (e.g., 488 nm) and emission filter (e.g., ~515 nm) for TFAX 488.[1][7] | The fluorescence emission of TFAX 488 is maximal at approximately 515 nm. Using incorrect filters will result in inefficient signal detection. |
| Low Antigen Abundance | Use a signal amplification technique, such as a tyramide signal amplification (TSA) kit. | If the target protein is expressed at very low levels, the signal may be below the detection limit of standard immunofluorescence.[6] |
| Sample Autofluorescence | Image an unstained control sample to assess the level of autofluorescence.[7][8] | High autofluorescence can mask the specific signal. Using a longer wavelength fluorophore may help in some cases. |
Experimental Protocols
Protocol 1: Antibody Conjugation with TFAX 488, SE
This protocol is a general guideline for conjugating 1 mg of an IgG antibody.
Materials:
-
1 mg of antibody at ≥ 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
TFAX 488, SE dilithium salt.
-
Anhydrous DMSO.
-
Purification column (e.g., Sephadex G-25) equilibrated with PBS.
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.[11] If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3).[11]
-
Prepare the Dye: Immediately before use, dissolve the TFAX 488, SE in anhydrous DMSO to a concentration of 10 mg/mL.[5]
-
Reaction: While gently stirring the antibody solution, add the calculated volume of the TFAX 488, SE solution to achieve the desired molar ratio (e.g., 10:1 dye-to-antibody).
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[4][5]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated in PBS. The first colored fraction to elute is the conjugated antibody.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a bacteriostatic agent like sodium azide.[11]
Protocol 2: Immunofluorescence Staining
This protocol is for staining adherent cells on coverslips.
Materials:
-
Fixed and permeabilized cells on coverslips.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody.
-
TFAX 488-conjugated secondary antibody.
-
PBS.
-
Anti-fade mounting medium.
Procedure:
-
Blocking: Incubate the coverslips in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Dilute the TFAX 488-conjugated secondary antibody in blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the coverslips three times for 5 minutes each with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filters for TFAX 488 (Excitation ~495 nm, Emission ~515 nm).[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 495 nm | [1] |
| Emission Maximum (λem) | 515 nm | [1] |
| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.92 | [1] |
| Recommended Conjugation pH | 7.2 - 8.5 | [] |
| Recommended Laser Line | 488 nm | [1] |
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. IF Troubleshooting | Proteintech Group [ptglab.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. ibidi.com [ibidi.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. biotium.com [biotium.com]
Technical Support Center: Optimizing Antibody Labeling with TFAX 488, SE Dilithium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing antibody concentration and labeling procedures using TFAX 488, SE dilithium (B8592608) salt.
Frequently Asked Questions (FAQs)
Q1: What is TFAX 488, SE dilithium salt and what is it used for?
TFAX 488, SE dilithium salt is an amine-reactive green fluorescent dye.[1][2] It contains an N-hydroxysuccinimidyl (NHS) ester functional group that reacts with primary amines (e.g., on lysine (B10760008) residues) on proteins and antibodies to form a stable covalent bond.[3] This process, known as antibody labeling, is used to attach the fluorescent dye to an antibody for use in various applications such as flow cytometry, immunofluorescence microscopy, and other immunoassays.[3]
Q2: What are the key spectral properties of TFAX 488?
The key spectral properties for TFAX 488 are summarized in the table below.
| Parameter | Value |
| Excitation Maximum (λex) | 495 nm[1] |
| Emission Maximum (λem) | 515 nm[1] |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | 0.92[1] |
| Recommended Laser Line | 488 nm |
Q3: Is the fluorescence of TFAX 488 sensitive to pH?
No, the fluorescence of TFAX 488 is insensitive to pH in the range of 4 to 10.[1][2][4]
Q4: What are the advantages of using TFAX 488, SE for antibody labeling?
TFAX 488, SE produces bright and photostable conjugates with proteins and antibodies.[1][2] Its pH insensitivity over a wide range is also a significant advantage in various biological applications.[1][2]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency (Low Degree of Labeling - DOL)
A common issue encountered is a low degree of labeling, meaning an insufficient number of dye molecules are attached to the antibody.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 8.3-8.5 for optimal reaction.[3] Buffers containing primary amines like Tris will compete with the antibody for the dye.[5] |
| Suboptimal Antibody Concentration | The antibody concentration should ideally be at least 2 mg/mL.[3][5] Lower concentrations can reduce labeling efficiency.[5] |
| Inadequate Molar Ratio of Dye to Antibody | Increase the molar excess of TFAX 488, SE to the antibody. A common starting point for similar dyes is a 5- to 20-fold molar excess.[3] This may require optimization for your specific antibody. |
| Hydrolysis of the NHS Ester | NHS esters can hydrolyze in aqueous solutions. Prepare the dye solution immediately before use and add it to the antibody solution promptly. |
| Antibody Impurities | Preservatives like sodium azide (B81097) (at low concentrations, ≤3 mM, it may not interfere) or stabilizing proteins like BSA in the antibody solution can interfere with the labeling reaction.[6] Purify the antibody if necessary. |
Problem 2: Antibody Precipitation During or After Labeling
The antibody may precipitate out of solution, leading to loss of valuable material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-labeling | A high degree of labeling can increase the hydrophobicity of the antibody, causing it to aggregate and precipitate. Reduce the molar ratio of dye to antibody in the reaction.[7] |
| High Antibody Concentration | While a higher concentration is good for the reaction, extremely high concentrations can sometimes promote aggregation. Consider diluting the antibody slightly if precipitation is a recurring issue, while still maintaining a concentration that allows for efficient labeling. |
| Solvent Shock | The dye is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to the aqueous antibody solution can cause precipitation. Use a minimal amount of organic solvent to dissolve the dye. |
Problem 3: High Background or Non-Specific Staining in Immunoassays
The labeled antibody may bind non-specifically to other molecules or surfaces, leading to high background signal.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-labeling | Excess dye molecules on the antibody can lead to non-specific binding. Optimize the degree of labeling; for IgG antibodies, a DOL of 4-9 is often optimal for similar dyes like Alexa Fluor 488.[6] |
| Unconjugated Dye | Free, unconjugated dye in the solution can bind non-specifically. Ensure thorough purification of the labeled antibody using methods like dialysis or size-exclusion chromatography to remove all free dye.[3] |
| Antibody Aggregates | Labeled antibody aggregates can cause non-specific staining. Centrifuge the antibody solution before use to remove any aggregates.[6] |
| Inadequate Blocking | In immunoassays, insufficient blocking of non-specific binding sites can lead to high background. Optimize your blocking step with appropriate blocking agents. |
Experimental Protocols
General Protocol for Antibody Labeling with TFAX 488, SE Dilithium Salt
This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The optimal conditions may vary depending on the specific antibody and its concentration.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
TFAX 488, SE dilithium salt (MW: 643.41 g/mol )[1]
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate solution, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Adjust the antibody concentration to 2 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of TFAX 488, SE dilithium salt to warm to room temperature before opening.
-
Prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., 10 mg/mL). This should be done immediately before use.
-
-
Labeling Reaction:
-
Add 1/10th the volume of 1 M sodium bicarbonate to your antibody solution to raise the pH to ~8.3.
-
Calculate the required amount of TFAX 488, SE for the desired molar ratio. For a starting point, a 10-fold molar excess is often used.
-
Calculation Example:
-
Amount of Antibody (IgG, MW ~150,000 g/mol ): 1 mg = 6.67 nmol
-
10-fold molar excess of dye: 66.7 nmol
-
Mass of TFAX 488, SE (MW 643.41 g/mol ) needed: 66.7 nmol * 643.41 g/mol = 42.9 µg
-
-
-
Add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled antibody from the unconjugated dye using a suitable method like size-exclusion chromatography or dialysis.
-
Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
-
Antibody Concentration (M) = [A₂₈₀ - (A₄₉₅ * CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For Alexa Fluor 488, this is ~0.11. This value can be used as an estimate for TFAX 488.
-
ε_protein for IgG is ~203,000 M⁻¹cm⁻¹.[5]
-
-
-
Dye Concentration (M) = A₄₉₅ / ε_dye
-
Where ε_dye for TFAX 488 is 73,000 M⁻¹cm⁻¹.[1]
-
-
-
DOL = Dye Concentration / Antibody Concentration
Visual Guides
Caption: A high-level overview of the antibody labeling process.
References
- 1. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. TFAX 488, TFP | CAS 878546-79-3 | TFAX488, TFP | Tocris Bioscience [tocris.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. leica-microsystems.com [leica-microsystems.com]
TFAX 488, SE dilithium salt photobleaching issues and solutions
Technical Support Center: TFAX 488, SE Dilithium (B8592608) Salt
Welcome to the technical support center for TFAX 488, SE dilithium salt. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to photobleaching and to provide guidance for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFAX 488, SE dilithium salt?
A1: TFAX 488, SE dilithium salt is a reactive green fluorescent dye.[1] The 'SE' (succinimidyl ester) group allows it to be covalently attached to primary amines on proteins and other molecules. It is designed to be bright, highly photostable, and insensitive to pH changes over a wide range (pH 4-10).[1] Its spectral properties are similar to other popular dyes excitable by the 488 nm laser line, such as FITC and Alexa Fluor® 488.[2]
Q2: My TFAX 488 signal is fading very quickly during fluorescence microscopy. What is happening?
A2: This phenomenon is called photobleaching. It is the irreversible photochemical destruction of a fluorophore when exposed to excitation light.[3][4] While TFAX 488 is designed for high photostability, all fluorophores will eventually photobleach.[5] This can compromise the quality of your images and affect quantitative analysis.[3]
Q3: Can I use antifade reagents with TFAX 488?
A3: Yes. Using an antifade mounting medium is a highly effective way to reduce photobleaching.[5][6] These reagents work by scavenging reactive oxygen species that are produced during fluorescence excitation and are responsible for damaging the fluorophore. There are various formulations available for both fixed and live-cell imaging.[6]
Q4: How does the photostability of TFAX 488 compare to other common green dyes like FITC or Alexa Fluor® 488?
A4: TFAX 488 is marketed as a photostable dye.[1] Generally, dyes like Alexa Fluor® 488 and ATTO 488 are known to be significantly more photostable than older generation dyes like Fluorescein (B123965) (FITC).[2][7][8][9] For instance, under constant illumination, FITC can lose a significant amount of its fluorescence within seconds, while more stable dyes like Alexa Fluor® 488 can maintain their initial signal intensity for much longer under the same conditions.[8]
Q5: Besides photobleaching, what other issues might I encounter?
A5: Other common issues in fluorescence microscopy include autofluorescence (background fluorescence from the sample itself), bleed-through (signal from one fluorophore being detected in another's channel), and phototoxicity in live-cell imaging.[4][10]
Troubleshooting Guide: Photobleaching
If you are experiencing rapid signal loss with TFAX 488, follow these steps to diagnose and resolve the issue.
Step 1: Optimize Imaging Parameters
The most direct way to reduce photobleaching is to minimize the amount and intensity of excitation light hitting the sample.[3][5]
-
Reduce Excitation Intensity: Lower the laser power or use neutral-density (ND) filters to decrease the illumination intensity to the minimum level required for a good signal-to-noise ratio.[3]
-
Minimize Exposure Time: Use the shortest possible camera exposure time that provides a clear image.[4]
-
Limit Illumination Duration: Avoid unnecessarily prolonged exposure to the excitation light. When searching for a field of view, use a lower magnification or transmitted light. Only expose the specific area of interest to fluorescence excitation when you are ready to acquire the image.[3]
Step 2: Use Antifade Reagents
The chemical environment of the fluorophore is critical for its stability.
-
For Fixed Samples: Use a high-quality antifade mounting medium. Commercial options like ProLong™ or SlowFade™ are designed to protect dyes from photobleaching.[6][11]
-
For Live-Cell Imaging: Use specialized live-cell antifade reagents or imaging media designed to reduce phototoxicity and photobleaching.[6] Some common antifade agents for live cells include Trolox and n-Propyl gallate (NPG).[12]
Step 3: Check Your Sample Preparation
-
Fluorophore Concentration: While counterintuitive, using too high a concentration of the dye can sometimes lead to quenching effects. Ensure you are using the recommended concentration for labeling.
-
Mounting Medium pH: TFAX 488 is stable across a wide pH range, but some older dyes are pH-sensitive. Ensure your mounting medium has a buffered pH, typically around 7.4.
Step 4: Consider a More Photostable Alternative
If photobleaching remains a persistent issue that cannot be resolved through optimization, consider switching to a different fluorophore. Dyes within the same spectral class can have significantly different photostabilities.
| Parameter | FITC | Alexa Fluor® 488 | ATTO 488 | TFAX 488 |
| Relative Brightness | Moderate | Very High | Very High | Very High |
| Photostability | Low[2] | High[7][8] | Very High[9] | High[1] |
| pH Sensitivity | Sensitive | Insensitive (pH 4-10)[7] | Insensitive | Insensitive (pH 4-10)[1] |
| Quantum Yield | ~0.36 | ~0.92 | ~0.80 | ~0.92 |
This table provides a general comparison. Actual performance may vary based on experimental conditions.
Experimental Protocols
Protocol: General Staining of Fixed Cells with TFAX 488, SE
This protocol describes the general steps for labeling fixed cells with an amine-reactive dye.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (if targeting intracellular proteins):
-
Incubate cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Labeling:
-
Prepare a stock solution of TFAX 488, SE in anhydrous DMSO.
-
Dilute the dye to the desired final concentration (typically 1-10 µg/mL) in a reaction buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH ~8.3).
-
Incubate the fixed/permeabilized cells with the dye solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS to remove unbound dye.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the coverslip with nail polish and allow it to cure.
-
Store slides at 4°C, protected from light.
-
Protocol: Assessing Photostability
This protocol allows for a quantitative comparison of photobleaching rates.
-
Prepare Identical Samples: Prepare multiple slides of the same cell type stained with TFAX 488 under identical conditions.
-
Set Up Microscope:
-
Use a consistent objective (e.g., 60x oil immersion).
-
Set the excitation light source (e.g., 488 nm laser) to a fixed intensity that will be used for all measurements.
-
-
Acquire Time-Lapse Series:
-
Find a representative field of view.
-
Acquire a time-lapse series of images (e.g., one image every 5 seconds for 2 minutes) with continuous illumination. Keep all acquisition settings (exposure time, gain, laser power) constant.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within the stained structures.
-
Measure the mean fluorescence intensity for each ROI in every frame of the time-lapse series.
-
Normalize the intensity of each ROI to its initial value (at time = 0).
-
Plot the normalized intensity versus time. The rate of decay represents the photobleaching rate.
-
The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life, a common metric for comparing photostability.[13]
-
Visual Guides
Troubleshooting Workflow for Photobleaching
Caption: A step-by-step workflow for troubleshooting photobleaching issues.
Simplified Jablonski Diagram Explaining Photobleaching
Caption: The photophysical pathways leading to fluorescence and photobleaching.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. SlowFade Antifade Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Technical Support Center: TFAX 488, SE Dilithium Salt Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TFAX 488, SE dilithium (B8592608) salt conjugates. Non-specific binding is a common challenge in fluorescence-based assays, leading to high background and potentially confounding results. This guide offers structured advice to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is TFAX 488, SE dilithium salt, and what are its spectral properties?
TFAX 488, SE dilithium salt is an amine-reactive green fluorescent dye. The succinimidyl ester (SE) moiety allows for the covalent conjugation of the dye to primary amines on proteins and other biomolecules. It is spectrally similar to other popular 488 nm dyes.
Spectral Characteristics:
| Property | Value |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~518 nm |
Note: Spectral properties can be influenced by the conjugation partner and the local environment.
Q2: What are the primary causes of non-specific binding with fluorescent conjugates?
Non-specific binding of fluorescent conjugates can stem from several factors:
-
Hydrophobic Interactions: The dye or the conjugated molecule may hydrophobically interact with cellular components or surfaces.
-
Electrostatic Interactions: Highly charged dyes can interact non-specifically with oppositely charged molecules or surfaces.
-
Antibody-Related Issues: If using an antibody conjugate, the antibody itself may exhibit cross-reactivity or be used at too high a concentration.
-
Sample-Related Issues: The sample itself may have endogenous fluorescence (autofluorescence) or contain components that bind the conjugate non-specifically.
-
Procedural Issues: Inadequate blocking, insufficient washing, or inappropriate buffer composition can all contribute to high background.
Q3: How can I differentiate between specific and non-specific signals?
To distinguish between specific and non-specific signals, proper controls are essential. These include:
-
Unstained Control: A sample that has not been treated with any fluorescent conjugate to assess the level of autofluorescence.
-
Isotype Control (for antibodies): An antibody of the same isotype and concentration as the primary antibody, but which does not recognize the target antigen. This helps to determine non-specific binding of the antibody itself.
-
Secondary-Only Control (for indirect immunofluorescence): A sample incubated only with the fluorescently labeled secondary antibody to check for its non-specific binding.
-
Blocking Peptide Control: Pre-incubating the primary antibody with the immunizing peptide to block the specific binding site. A significant reduction in signal indicates that the staining is specific.
Troubleshooting Guide: High Background and Non-Specific Staining
This guide provides a systematic approach to troubleshooting common issues of non-specific binding.
Problem: High background fluorescence across the entire sample.
This is often due to issues with the staining protocol or reagents.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary: Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30-60 min | A common general-purpose blocking agent. |
| Normal Serum | 5-10% (v/v) | 30-60 min | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary. |
| Fish Gelatin | 0.5-2% (w/v) | 30-60 min | Can reduce background in some systems where BSA is ineffective. |
| Commercial Blocking Buffers | Varies | Varies | Often contain proprietary formulations to reduce background from various sources. |
Problem: Punctate or speckled non-specific staining.
This can be caused by aggregated conjugates.
Troubleshooting Steps:
-
Centrifuge the Conjugate: Before use, centrifuge the conjugate solution (e.g., 10,000 x g for 10 minutes) to pellet any aggregates and use the supernatant.
-
Filter the Conjugate: For larger volumes, filtering through a 0.22 µm filter can remove aggregates.
-
Proper Storage: Ensure the conjugate is stored according to the manufacturer's instructions to prevent freeze-thaw cycles that can lead to aggregation.
Problem: Non-specific binding to dead cells.
Amine-reactive dyes can label dead cells with high intensity due to the accessibility of intracellular proteins.
Mitigation Strategy:
-
Viability Staining: Use a viability dye to exclude dead cells from the analysis. Amine-reactive viability dyes should be used on live cells before fixation.
-
Sample Preparation: Ensure gentle handling of cells during preparation to maintain cell viability.
Experimental Protocols
Protocol 1: Titration of TFAX 488 Conjugate
The optimal concentration of a fluorescent conjugate is a balance between achieving a bright specific signal and maintaining low background.
Methodology:
-
Prepare a series of dilutions of the TFAX 488 conjugate in your staining buffer. A good starting point is to test concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Prepare identical samples (cells or tissue sections).
-
Stain each sample with a different concentration of the conjugate, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Include a negative control sample with no conjugate.
-
Image all samples using identical acquisition settings (e.g., laser power, gain, exposure time).
-
Analyze the signal-to-noise ratio for each concentration. The optimal concentration will provide the best signal intensity with the lowest background.
Data Analysis Workflow for Titration
Caption: Workflow for analyzing conjugate titration data.
Protocol 2: General Immunofluorescence Staining with a TFAX 488 Conjugated Antibody
This protocol provides a general workflow for immunofluorescence staining.
Methodology:
-
Sample Preparation: Prepare cells or tissue sections on a suitable substrate (e.g., coverslips, slides).
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Incubate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: If using an indirect method, incubate with the primary antibody at its optimal concentration overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
TFAX 488 Conjugate Incubation: Incubate with the TFAX 488 conjugated secondary antibody (or primary conjugate) at its optimal concentration for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslip onto a microscope slide with an anti-fade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for TFAX 488.
Disclaimer: These protocols are intended as a general guide. Optimal conditions for specific applications should be determined empirically.
How to improve the signal-to-noise ratio with TFAX 488, SE dilithium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using TFAX 488, SE dilithium (B8592608) salt.
Frequently Asked Questions (FAQs)
Q1: What is TFAX 488, SE dilithium salt and what are its primary applications?
TFAX 488, SE dilithium salt is an amine-reactive green fluorescent dye. The succinimidyl ester (SE) moiety reacts with primary amines on proteins and other molecules to form a stable covalent bond. It is spectrally similar to other popular 488 nm dyes like Alexa Fluor® 488 and FITC, making it a suitable alternative. Its primary applications include flow cytometry, fluorescence microscopy, and super-resolution microscopy techniques such as dSTORM, SIM, and STED.
Q2: What are the key spectral properties of TFAX 488, SE?
The key spectral properties are summarized in the table below.
Q3: Is TFAX 488, SE dilithium salt still commercially available?
It is important to note that TFAX 488, SE (Catalog No. 6619) from the supplier Tocris Bioscience has been discontinued. Researchers planning new experiments should consider readily available alternatives such as Alexa Fluor® 488 NHS Ester.
Troubleshooting Guides
This section addresses common issues encountered during experiments with TFAX 488, SE and provides potential solutions.
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Antibody concentration is too high. | Perform a titration to determine the optimal antibody concentration. Higher concentrations can lead to non-specific binding.[1][2] |
| Insufficient blocking. | Increase the blocking incubation time and consider using a different blocking agent. Normal serum from the species of the secondary antibody is often a good choice.[3] For anti-goat or anti-bovine secondary antibodies, avoid blocking buffers containing milk, goat serum, or BSA.[2] |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[1][3] |
| Presence of dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[1][3] |
| Autofluorescence. | Image an unstained sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent.[4] |
| Fc receptor binding. | If staining immune cells, include an Fc receptor blocking step in your protocol.[5] |
| Cross-reactivity of secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is specific to the host species of the primary antibody.[5] |
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from suboptimal labeling to issues with the imaging setup.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Dye-to-Protein Ratio. | The degree of labeling (DOL) is critical. A low DOL will result in a weak signal. Aim for a DOL between 2 and 10 for antibodies.[6] You may need to optimize the molar ratio of dye to protein in your conjugation reaction.[7] |
| Low target expression. | Confirm the presence and expression level of your target protein using an alternative method, such as Western blotting. |
| Inactive reactive dye. | NHS esters are moisture-sensitive.[8] Ensure the dye is stored properly and use freshly prepared solutions for labeling.[9][10] |
| Incorrect buffer for labeling. | The labeling reaction with NHS esters should be performed in an amine-free buffer at a slightly basic pH (8.3-8.5) to ensure the primary amines on the protein are deprotonated and available for reaction.[8][11] |
| Photobleaching. | Minimize the exposure of your sample to the excitation light source. Use an antifade mounting medium for microscopy samples.[12] |
| Incorrect instrument settings. | Ensure the excitation and emission filters on your microscope or flow cytometer are appropriate for TFAX 488 (Excitation max ~495 nm, Emission max ~515 nm). |
| Suboptimal fixation and permeabilization. | The fixation method can affect antigenicity. Test different fixation methods (e.g., paraformaldehyde vs. methanol). Permeabilization is necessary for intracellular targets.[13] |
Quantitative Data
Table 1: Optical Properties of TFAX 488, SE
| Property | Value | Reference |
| Excitation Maximum (λabs) | 495 nm | |
| Emission Maximum (λem) | 515 nm | |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.92 | |
| Recommended Laser Line | 488 nm |
Experimental Protocols
Protocol 1: General Protein Labeling with a Succinimidyl Ester Dye
This protocol is adapted for amine-reactive dyes like TFAX 488, SE and is based on protocols for the similar Alexa Fluor® 488 NHS Ester.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
TFAX 488, SE dilithium salt
-
Anhydrous DMSO
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Dissolve the TFAX 488, SE in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.[14]
-
-
Perform the Conjugation Reaction:
-
Slowly add the calculated amount of dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 can be used.[14]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column.[9]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm and ~495 nm.
-
Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.[7]
-
Protocol 2: Indirect Immunofluorescence Staining
This is a general workflow for immunofluorescence microscopy.
Procedure:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix the samples, for example, with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[12][13]
-
Permeabilization: If the target is intracellular, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.[17]
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 30-60 minutes.[17]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Washing: Wash the samples three times with PBS for 5 minutes each.[13]
-
Secondary Antibody Incubation: Incubate with the TFAX 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining (Optional): Stain nuclei with a DNA dye like DAPI.[17]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[12][17]
-
Imaging: Visualize the sample using a fluorescence microscope with the appropriate filter sets for TFAX 488 and any other fluorophores used.
Visualizations
Caption: Indirect Immunofluorescence Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 4. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. biotium.com [biotium.com]
- 11. fluidic.com [fluidic.com]
- 12. biotium.com [biotium.com]
- 13. ibidi.com [ibidi.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: TFAX 488, SE Dilithium Salt Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the purification and storage of conjugates created with TFAX 488, SE dilithium (B8592608) salt.
Frequently Asked Questions (FAQs)
Q1: What is TFAX 488, SE dilithium salt?
TFAX 488, SE dilithium salt is an amine-reactive green fluorescent dye. The Succinimidyl Ester (SE) group readily reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form stable covalent bonds.[1][2][3] It is known for its bright fluorescence, high photostability, and insensitivity to pH over a wide range (pH 4-10).[3][4] This makes it an excellent choice for labeling antibodies and other proteins for various applications, including flow cytometry, fluorescence microscopy, and super-resolution imaging.[3]
Q2: What are the key spectral properties of TFAX 488?
The optical properties of TFAX 488 are summarized in the table below.
| Property | Value |
| Excitation Maximum (λabs) | ~495-499 nm[3][5][6] |
| Emission Maximum (λem) | ~515-520 nm[3][6][7] |
| Extinction Coefficient (ε) | ~71,000 - 73,000 M⁻¹cm⁻¹[3][6] |
| Quantum Yield (Φ) | ~0.92[3] |
| Recommended Laser Line | 488 nm Argon-ion laser[6][7] |
Q3: What buffers should I use for the conjugation reaction?
The labeling reaction of amines with succinimidyl esters is highly pH-dependent.[8][9] A buffer with a pH of 8.3-9.0 is recommended for optimal reaction efficiency.[5][9] 0.1 M sodium bicarbonate or a phosphate (B84403) buffer at the appropriate pH are common choices.[5][9][10]
Crucially, you must avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][10]
Q4: How should I prepare my protein for conjugation?
Your protein solution must be pure and free of any amine-containing substances or preservatives.[5][10]
-
If your protein is in a buffer containing Tris or glycine, you must remove it, for example, by dialysis against 1X PBS.[5]
-
Preservatives like sodium azide (B81097) can interfere with the conjugation reaction and should also be removed via dialysis or a spin column.[5]
-
Stabilizing proteins like bovine serum albumin (BSA) or gelatin will also be labeled and should be removed from the antibody solution prior to conjugation.[5]
-
For optimal results, the protein concentration should be between 2-10 mg/mL.[5][10] Concentrations below 2 mg/mL can significantly decrease conjugation efficiency.[5][7]
Experimental Protocols
Protocol: Antibody Conjugation with TFAX 488, SE
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
1 mg of antibody in amine-free buffer (e.g., PBS) at 2-10 mg/mL.
-
TFAX 488, SE dilithium salt.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][8][10]
-
1 M Sodium Bicarbonate buffer, pH 8.3.[7]
Methodology:
-
Prepare the Antibody:
-
Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer. For example, add 100 µL of bicarbonate buffer to 900 µL of antibody solution.[5]
-
-
Prepare the Dye Stock Solution:
-
Run the Conjugation Reaction:
-
A starting point for the molar ratio of dye to protein is typically between 5:1 and 20:1.[5] For an IgG antibody (~150 kDa), a 10:1 molar ratio is a good starting point.
-
Add the calculated amount of dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[10][11] Constant, gentle stirring during this time is recommended.[7][10]
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. This will quench any unreacted dye. However, for most applications, the purification step is sufficient to remove unreacted dye.
-
Protocol: Purifying the Conjugate via Gel Filtration
Methodology:
-
Prepare the Column:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or your desired storage buffer. The column size should be appropriate for your sample volume. A 10 x 300 mm column is suitable for a 1 mL reaction volume.[10]
-
-
Load the Sample:
-
Carefully load the entire conjugation reaction mixture onto the top of the equilibrated column.
-
-
Elute and Collect Fractions:
-
Begin eluting the sample with PBS. The labeled antibody conjugate, being larger, will travel faster through the column and elute first. The smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect fractions and monitor them visually. The first colored band to elute will be your purified conjugate. The second, slower-moving band is the free dye.
-
-
Determine Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~499 nm (for TFAX 488).[5] This allows for the calculation of the dye-to-protein ratio (Degree of Labeling), which is a critical quality control step.
-
Conjugation and Purification Workflow
References
- 1. sinobiological.com [sinobiological.com]
- 2. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 3. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. XFD488 NHS Ester | AAT Bioquest [aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biossusa.com [biossusa.com]
- 11. psychreg.org [psychreg.org]
Solving solubility issues with TFAX 488, SE dilithium salt
Technical Support Center: TFAX 488, SE Dilithium (B8592608) Salt
Welcome to the technical support center for TFAX 488, SE dilithium salt. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility and handling of this amine-reactive fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve TFAX 488, SE dilithium salt?
A1: The recommended solvents are high-quality, anhydrous polar aprotic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[1][2]. It is critical to use anhydrous-grade solvent to prevent hydrolysis of the succinimidyl ester (SE) reactive group.
Q2: My TFAX 488, SE powder is not dissolving in DMSO. What should I do?
A2: If you experience difficulty dissolving the dye, ensure the vial has equilibrated to room temperature before opening to prevent moisture condensation. Use a vortex or brief sonication to aid dissolution[3]. Also, verify that your DMSO is anhydrous, as DMSO is hygroscopic and can absorb atmospheric moisture over time, which can affect the dye's solubility and reactivity[4].
Q3: Can I dissolve TFAX 488, SE directly in my aqueous reaction buffer (e.g., PBS)?
A3: This is strongly discouraged. Although the TFAX 488 fluorophore is water-soluble and pH-insensitive (from pH 4-10), the succinimidyl ester (SE) reactive group is highly susceptible to hydrolysis in aqueous environments[1][2][5]. Dissolving the dye directly in an aqueous buffer will cause rapid conversion of the amine-reactive SE group to a non-reactive carboxylic acid, significantly reducing or eliminating its ability to conjugate to your target molecule[6].
Q4: I prepared a stock solution of TFAX 488, SE in DMSO. Can I store it for future use?
A4: Long-term storage of TFAX 488, SE in DMSO is not recommended[4]. Because DMSO is hygroscopic, it will readily absorb moisture, leading to the gradual hydrolysis of the dye. For best results, the dye stock solution should be prepared fresh immediately before each conjugation reaction[3]. If you must prepare aliquots, a better method is to dissolve the dye in a volatile solvent, create small aliquots, evaporate the solvent under vacuum, and store the resulting solid dye desiccated and frozen[4].
Q5: Why is my protein labeling efficiency low even though the dye dissolved properly?
A5: Low labeling efficiency can result from several factors:
-
Hydrolyzed Dye: The dye may have been exposed to moisture, leading to the hydrolysis of the reactive SE group.
-
Incorrect Buffer: Your reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with your target protein for reaction with the dye[7][8]. Recommended buffers include phosphate, bicarbonate, or borate (B1201080) at a pH of 7-9[4][8].
-
Low Protein Concentration: The concentration of the protein to be labeled should ideally be at least 2 mg/mL. Lower concentrations can significantly decrease the reaction efficiency[9].
Data Presentation
Table 1: Optical and Chemical Properties of TFAX 488, SE Dilithium Salt
| Property | Value | Reference |
| Excitation Maximum (λabs) | 495 nm | |
| Emission Maximum (λem) | 515 nm | |
| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.92 | |
| Molecular Weight | 643.41 g/mol | |
| Reactive Group | Succinimidyl Ester (SE) / NHS Ester | |
| Reacts With | Primary Amines | |
| pH Sensitivity | Insensitive in the range of pH 4-10 | [5] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Grade | Recommended Concentration | Notes |
| Dimethylsulfoxide (DMSO) | Anhydrous / High-Quality | 1-10 mM | Prepare fresh before use. Do not store.[1][3] |
| Dimethylformamide (DMF) | Anhydrous / High-Quality | 1-10 mM | Prepare fresh before use. Do not store.[1][3] |
Experimental Protocol: Preparation of a 10 mM Dye Stock Solution
This protocol describes the preparation of a fresh stock solution of TFAX 488, SE for a typical bioconjugation experiment.
Materials:
-
Vial of TFAX 488, SE dilithium salt (e.g., 1 mg)
-
High-quality, anhydrous DMSO
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Methodology:
-
Equilibrate the Dye: Before opening, allow the vial of TFAX 488, SE to warm completely to room temperature. This prevents atmospheric moisture from condensing inside the vial, which could hydrolyze the reactive dye.
-
Calculate Solvent Volume: Determine the volume of anhydrous DMSO needed to achieve a 10 mM concentration. The molecular weight of TFAX 488, SE dilithium salt is 643.41 g/mol .
-
For 1 mg of dye: Volume (µL) = (1 mg / 643.41 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L ≈ 155 µL.
-
-
Dissolve the Dye: Add the calculated volume of anhydrous DMSO to the vial. Close the vial tightly and vortex thoroughly until all the dye is completely dissolved. A brief sonication can also be used to aid dissolution[3].
-
Centrifuge Briefly: Centrifuge the vial for a few seconds to collect the entire dye solution at the bottom.
-
Immediate Use: Proceed immediately with the addition of the dye solution to your protein or other amine-containing sample in the appropriate reaction buffer. Succinimidyl ester dyes are unstable in solution and should be used without delay[3].
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve common problems encountered with TFAX 488, SE.
Caption: Troubleshooting workflow for TFAX 488, SE solubility and reactivity issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester), 5 mg - FAQs [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Impact of pH on TFAX 488, SE dilithium salt labeling efficiency
Welcome to the technical support center for TFAX 488, SE dilithium (B8592608) salt. This guide provides troubleshooting advice and frequently asked questions to help you achieve optimal labeling efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with TFAX 488, SE dilithium salt?
The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters like TFAX 488, SE is between 8.3 and 8.5.[1][2][3][4] Within this range, the primary amino groups on your target molecule are sufficiently deprotonated, making them effective nucleophiles for reacting with the dye.
Q2: How does a pH outside the optimal range affect labeling efficiency?
The reaction of NHS esters with amino groups is highly dependent on pH.[1][2][3]
-
At a pH below the optimal range , primary amines are predominantly protonated (-NH3+), which renders them unreactive towards the NHS ester, leading to significantly lower labeling efficiency.[1][2][3][5]
-
At a pH above the optimal range , the rate of hydrolysis of the TFAX 488, SE ester increases.[1][2][3][6] This competing reaction inactivates the dye before it can react with your target molecule, thereby reducing the labeling yield.
Q3: Are there any buffers that should be avoided for the labeling reaction?
Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7] These buffers will compete with your target molecule for reaction with the TFAX 488, SE, which will significantly decrease your labeling efficiency.[7] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][2][7]
Q4: My TFAX 488, SE dye is not dissolving well. What should I do?
TFAX 488, SE, like many NHS esters, may have limited solubility in aqueous solutions.[1] It is recommended to first dissolve the dye in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[1][2][7] Ensure the DMF is of high quality and does not have a "fishy" smell, as this indicates degradation to dimethylamine, which can react with the NHS ester.[1]
Q5: The fluorescence of my labeled conjugate is pH-sensitive. Is this expected for TFAX 488?
TFAX 488 dye itself is known to be pH-insensitive over a wide range (pH 4-10), meaning its fluorescence intensity does not change significantly within this range.[8][9] If you observe pH-dependent fluorescence, it may be due to environmental effects on the dye once it is conjugated to your specific protein or molecule.
Troubleshooting Guide
Low Labeling Efficiency
Low labeling efficiency is a common issue that can be resolved by systematically evaluating several factors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | - Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][7][10] - If the pH is too low, the labeling reaction will be slow or will not proceed. - If the pH is too high, hydrolysis of the dye will be accelerated. |
| Presence of Competing Amines | - Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[7] - If your protein is stored in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, borate) using methods like dialysis or desalting columns before labeling.[7] |
| Hydrolysis of TFAX 488, SE | - Prepare the TFAX 488, SE solution in anhydrous DMSO or DMF immediately before use.[4][7] - Avoid storing the dye in aqueous solutions.[7] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[7] |
| Inaccessible Primary Amines | - The primary amines on your target molecule must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling.[7] |
| Suboptimal Dye-to-Target Molar Ratio | - An insufficient amount of dye will result in a low degree of labeling. - Conversely, an excessive amount of dye can lead to protein precipitation or fluorescence quenching.[10][11] A 10- to 20-fold molar excess of the dye is a common starting point for optimization.[4] |
Experimental Protocols
General Protocol for Labeling Proteins with TFAX 488, SE
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
The recommended protein concentration is typically 1-10 mg/mL.[1]
-
-
Prepare the TFAX 488, SE Stock Solution:
-
Immediately before use, dissolve the TFAX 488, SE dilithium salt in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add the TFAX 488, SE stock solution to the protein solution while gently vortexing. The volume of the dye solution should ideally be a small fraction of the total reaction volume to avoid issues with solvent compatibility.
-
Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[2]
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or spin columns.[4]
-
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Preventing aggregation of TFAX 488, SE dilithium salt labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of proteins labeled with TFAX 488, SE dilithium (B8592608) salt.
Frequently Asked Questions (FAQs)
Q1: What is TFAX 488, SE dilithium salt and how does it label proteins?
TFAX 488, SE dilithium salt is a green fluorescent dye equipped with a succinimidyl ester (SE) reactive group. This SE moiety readily reacts with primary amine groups (-NH₂) found on the surface of proteins, primarily on lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This covalent linkage results in a fluorescently labeled protein. The "dilithium salt" indicates the salt form of the dye, which can influence its solubility. TFAX 488 is known for producing exceptionally bright and photostable protein conjugates and is insensitive to pH in the range of 4 to 10.[1][2]
Q2: What are the primary causes of protein aggregation after labeling with TFAX 488, SE?
Protein aggregation after fluorescent labeling is a common issue that can arise from several factors:
-
Increased Hydrophobicity: The fluorescent dye molecule itself can be hydrophobic. Covalently attaching multiple dye molecules to the protein surface can increase its overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.
-
Alteration of Surface Charge: The succinimidyl ester reaction neutralizes the positive charge of the primary amines on the protein surface. This change in the protein's isoelectric point (pI) can reduce the electrostatic repulsion between protein molecules, promoting aggregation.
-
High Dye-to-Protein Ratio (Degree of Labeling): Over-labeling a protein is a significant contributor to aggregation. A high number of attached dye molecules can substantially alter the physicochemical properties of the protein, leading to instability and precipitation.[3][4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers are critical. A buffer pH close to the protein's pI can minimize its net charge, increasing the likelihood of aggregation.[5] Low ionic strength may not be sufficient to screen electrostatic interactions that can lead to aggregation.[4]
-
High Protein Concentration: The probability of intermolecular interactions and aggregation increases with higher protein concentrations.[4][5]
-
Presence of Impurities: Small amounts of already aggregated protein or other impurities can act as seeds, accelerating the aggregation process.
Q3: How can I detect and quantify protein aggregation?
Both soluble and insoluble aggregates can be detected and quantified using various techniques:
-
Visual Inspection: The most straightforward sign of severe aggregation is the appearance of visible precipitates or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 340 nm) can indicate the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size or the appearance of a population of larger particles is indicative of aggregation.[4]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier from the column than the monomeric protein.[4]
-
Fluorescence Microscopy: After staining with a hydrophobic probe like Nile Red, aggregates can be visualized and characterized.[6]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During/After Labeling
This indicates significant protein aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| High Dye-to-Protein Ratio | Reduce the molar ratio of TFAX 488, SE to your protein. Start with a lower ratio (e.g., 3:1 or 5:1) and perform a titration to find the optimal balance between labeling efficiency and protein stability. | Minimizes the alteration of the protein's surface properties.[3][4] |
| Suboptimal Buffer pH | Ensure the labeling buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI). For many proteins, a pH of 8.3-8.5 is optimal for the SE reaction, but for sensitive proteins, a lower pH (around 7.4) may be necessary, albeit with a longer reaction time.[7] | Maintains a net surface charge, promoting electrostatic repulsion between protein molecules.[5] |
| Inappropriate Ionic Strength | Increase the salt concentration in the labeling buffer (e.g., add 150 mM NaCl). | Screens electrostatic interactions that can contribute to aggregation.[4] |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction (e.g., to 1-2 mg/mL). If a higher final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein.[4][8][9] | Reduces the frequency of intermolecular collisions. |
| Reaction Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours or overnight).[3][7] | Slows down the aggregation process. |
Issue 2: Labeled Protein is Clear, but Downstream Analysis (SEC/DLS) Shows Soluble Aggregates
This suggests the formation of smaller, soluble aggregates that can still interfere with experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Subtle Protein Instability | Incorporate stabilizing additives into the labeling and storage buffers. | These excipients can enhance protein stability and solubility. |
| Hydrophobicity of the Dye | While TFAX 488 is generally water-soluble, if aggregation persists, consider a more hydrophilic alternative dye if your experimental setup allows. | More hydrophilic dyes are less likely to induce aggregation driven by hydrophobic interactions.[4] |
| Inefficient Purification | Immediately after labeling, purify the conjugate using size exclusion chromatography (SEC) to remove unreacted dye and any small aggregates that may have formed. | SEC is highly effective at separating monomers from aggregates. |
| Inappropriate Storage Conditions | Store the purified labeled protein in a buffer containing stabilizing additives. For long-term storage, aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles.[5] | Prevents further aggregation during storage. |
Stabilizing Additives for Labeling and Storage Buffers
| Additive | Typical Concentration Range | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein hydration.[7] |
| Arginine | 50-100 mM | Suppresses protein aggregation by interacting with hydrophobic and charged residues.[7] |
| Sucrose | 5-10% (w/v) | Acts as an osmolyte, stabilizing the native protein structure. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic aggregation.[5][7] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | For proteins with cysteine residues, this prevents the formation of non-native disulfide bonds that can lead to aggregation. Note: Not suitable for maleimide-based labeling. |
Experimental Protocols
Protocol 1: TFAX 488, SE Labeling of Proteins
This protocol is a starting point and may require optimization for your specific protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
TFAX 488, SE dilithium salt
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 10% glycerol)
Procedure:
-
Protein Preparation:
-
Ensure your protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.[7] Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the dye and must be removed by dialysis or buffer exchange.
-
-
Dye Preparation:
-
Immediately before use, warm the vial of TFAX 488, SE to room temperature.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Calculate the required volume of the dye solution for your desired dye-to-protein molar ratio (a starting point of 10:1 is common).
-
Slowly add the dissolved dye to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[7]
-
-
Purification:
-
Equilibrate an SEC column with your desired storage buffer.
-
Apply the reaction mixture to the column to separate the labeled protein (first colored fraction) from the unreacted dye.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for TFAX 488).
-
Calculate the protein concentration and the degree of labeling (DOL).
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage, protected from light.[5]
-
Visualizations
Caption: Workflow for labeling proteins with TFAX 488, SE.
Caption: A decision tree for troubleshooting protein aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: TFAX 488, SE Dilithium Salt vs. Alexa Fluor 488
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of the optimal fluorophore is a critical decision that directly impacts experimental outcomes. In the green part of the spectrum, both TFAX 488, SE dilithium (B8592608) salt and Alexa Fluor 488 are prominent choices for labeling biomolecules such as antibodies and proteins. This guide provides an objective, data-driven comparison of these two fluorescent dyes to facilitate an informed selection process.
Quantitative Performance Data
The following table summarizes the key photophysical and chemical properties of TFAX 488, SE dilithium salt and Alexa Fluor 488, SE (or NHS ester), providing a clear comparison of their performance characteristics.
| Property | TFAX 488, SE Dilithium Salt | Alexa Fluor 488, SE/NHS Ester |
| Excitation Maximum (nm) | ~495 | ~495-499[1] |
| Emission Maximum (nm) | ~515-519 | ~519-525[1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000 | ~71,000[1] |
| Quantum Yield | ~0.92 | ~0.92[1] |
| Reactive Group | Succinimidyl Ester (SE) | Succinimidyl Ester (SE) or N-hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary Amines | Primary Amines |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive (pH 4-10)[2] |
| Photostability | High | High[1][2][3] |
Performance Insights
Both TFAX 488 and Alexa Fluor 488 exhibit exceptional and nearly identical spectral properties. With high molar extinction coefficients and quantum yields approaching unity, both dyes are extremely bright, making them well-suited for the detection of low-abundance targets.
A significant advantage of both fluorophores is their insensitivity to pH over a broad range (pH 4-10). This is a crucial feature for maintaining consistent fluorescence intensity in various cellular environments and experimental buffer conditions.
Chemical Structures
The core structures of TFAX 488 and Alexa Fluor 488 are based on a sulfonated rhodamine backbone. This sulfonation increases their hydrophilicity, which in turn reduces the tendency of their conjugates to aggregate and precipitate. The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on biomolecules.
Caption: A simplified representation of the core chemical structures.
Experimental Protocols
The following is a generalized protocol for the covalent labeling of an IgG antibody with an amine-reactive succinimidyl ester dye like TFAX 488, SE or Alexa Fluor 488, NHS Ester.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
-
TFAX 488, SE dilithium salt or Alexa Fluor 488, NHS ester.
-
Anhydrous dimethylsulfoxide (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., gel filtration or spin desalting column).
Protocol:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Dissolve the reactive dye in DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Add the reactive dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for different proteins.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Remove the unreacted dye from the labeled antibody using a desalting or gel filtration column according to the manufacturer's instructions.
-
-
Degree of Labeling (DOL) Determination (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm and ~495 nm.
-
Calculate the DOL using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF))) Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_280 is the absorbance at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Caption: A general workflow for labeling antibodies with amine-reactive dyes.
Conclusion
Both TFAX 488, SE dilithium salt and Alexa Fluor 488, SE/NHS ester are high-performance green fluorescent dyes that offer exceptional brightness, photostability, and pH insensitivity. Their nearly identical spectral properties and performance characteristics make them largely interchangeable for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. The choice between them may ultimately depend on availability, cost, and specific formulation preferences from different vendors. For any critical application, it is always recommended to perform a direct comparison with the specific antibodies and experimental setup to be used.
References
A Head-to-Head Battle of Brightness: Photostability of TFAX 488 vs. Leading 488 Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the photostability of a fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. The ideal fluorescent dye should exhibit robust brightness and resist photobleaching under prolonged or intense illumination. This guide provides a comparative overview of the photostability of TFAX 488, SE dilithium (B8592608) salt against other popular green fluorescent dyes in the 488 nm excitation range, including the widely used Alexa Fluor 488.
Spectroscopic Properties and Manufacturer Claims
Both TFAX 488 and Alexa Fluor 488 are promoted as highly photostable fluorescent dyes, offering significant improvements over older fluorophores like Fluorescein (B123965) (FITC) and Cy2.[1][2] TFAX 488, SE is described as an amine-reactive green fluorescent dye that forms bright and photostable conjugates and is insensitive to pH in the range of 4 to 10. It is positioned as an alternative to Alexa Fluor 488.[1]
Alexa Fluor 488 is well-established in the field for its superior photostability compared to traditional dyes.[1][3][4][5] For instance, in a comparison with fluorescein phalloidin (B8060827), Alexa Fluor 488 phalloidin demonstrated significantly greater resistance to photobleaching under continuous illumination.[6]
To provide a clear comparison of their fundamental properties, the following table summarizes the key spectroscopic characteristics of TFAX 488, SE and Alexa Fluor 488.
| Property | TFAX 488, SE | Alexa Fluor 488 |
| Excitation Maximum (nm) | ~495 | ~490 |
| Emission Maximum (nm) | ~515 | ~525 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~73,000 | ~71,000 |
| Quantum Yield | ~0.92 | ~0.92 |
| Reactive Group | Succinimidyl Ester (SE) | Succinimidyl Ester (SE) |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive over a wide range |
Experimental Protocol for Photostability Comparison
To quantitatively assess and compare the photostability of TFAX 488, SE dilithium salt with other 488 dyes, a standardized experimental protocol is essential. The following methodology outlines a robust approach for acquiring comparable photobleaching data.
Objective: To measure and compare the rate of photobleaching of TFAX 488, SE dilithium salt, Alexa Fluor 488, and other spectrally similar dyes (e.g., DyLight 488, CF488A) conjugated to a common biological vector, such as an antibody or streptavidin.
Materials:
-
Fluorophore-conjugates: TFAX 488 SE, Alexa Fluor 488 SE, and other 488 SE dyes, each conjugated to the same secondary antibody (e.g., Goat Anti-Mouse IgG) at a similar degree of labeling (DOL).
-
Biological Sample: Fixed cells (e.g., HeLa cells) stained with a primary antibody recognized by the fluorescently labeled secondary antibodies.
-
Mounting Medium: A standard mounting medium, with and without an anti-fade reagent.
-
Microscope: A confocal or widefield fluorescence microscope equipped with a 488 nm laser or corresponding filter set, a high numerical aperture objective (e.g., 60x or 100x oil immersion), and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image Analysis Software: Software capable of quantifying fluorescence intensity within defined regions of interest (ROIs) over time (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Culture and fix cells on coverslips using a standard protocol (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites (e.g., with 5% BSA in PBS).
-
Incubate with a primary antibody that targets a well-defined cellular structure (e.g., anti-tubulin).
-
Incubate with the respective fluorescently labeled secondary antibodies at the same concentration.
-
Mount the coverslips on microscope slides using the chosen mounting medium.
-
-
Image Acquisition:
-
Identify cells with comparable initial fluorescence intensity for each dye.
-
Define a region of interest (ROI) within each cell.
-
Set the microscope parameters (laser power/illumination intensity, exposure time, gain) to be identical for all samples. The initial signal should be well above background but not saturating the detector.
-
Acquire a time-lapse series of images by continuously illuminating the sample and capturing images at regular intervals (e.g., every 5 seconds for a total of 5 minutes).
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the photobleaching curves to an exponential decay model to determine the photobleaching half-life (t₁₂) or the photobleaching rate constant (k) for each dye.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
Conclusion
While both TFAX 488 and Alexa Fluor 488 are marketed as superior alternatives to older green fluorescent dyes, a direct, quantitative comparison of their photostability is necessary for researchers to make an informed decision based on their specific experimental needs. The provided experimental protocol offers a framework for conducting such a comparison. The selection of a fluorescent dye should always consider the balance between brightness, photostability, and cost for the intended application. For experiments requiring long-term imaging or intense illumination, choosing a dye with a proven low rate of photobleaching is paramount for generating reliable and reproducible data.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of TFAX 488 and FITC for Fluorescence Applications
In the realm of fluorescence-based research, the selection of the appropriate fluorophore is paramount to generating robust and reproducible data. This guide provides a detailed comparison of two commonly used green fluorescent dyes: TFAX 488 and Fluorescein Isothiocyanate (FITC). This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision for their specific experimental needs.
Quantitative Data Summary
The brightness of a fluorescent dye is a critical parameter, determined by its molar extinction coefficient and quantum yield. While both TFAX 488 and FITC exhibit high quantum yields, making them inherently bright, their performance under various experimental conditions can differ significantly.
| Property | TFAX 488, TFP | FITC |
| Excitation Maximum (λex) | 495 nm[1] | 495 nm |
| Emission Maximum (λem) | 515 nm[1] | 525 nm |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹[1] | 75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.92[1] | 0.92 |
| Reactive Group | Tetrafluorophenyl (TFP) ester[1] | Isothiocyanate |
| Reactivity | Primary amines[1] | Primary amines |
| pH Sensitivity | Insensitive (pH 4-10)[1] | Sensitive[2] |
| Photostability | High[1] | Low[3] |
Note: Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.
Performance Characteristics
TFAX 488: This dye is engineered for superior performance in demanding applications. Its key advantages are its high photostability and insensitivity to pH changes in the range of 4 to 10.[1] This makes TFAX 488 an excellent choice for long-term imaging experiments, such as time-lapse microscopy and for use in super-resolution techniques like dSTORM, SIM, and STED.[1] The tetrafluorophenyl (TFP) ester reactive group of TFAX 488 offers greater stability in aqueous solutions compared to the succinimidyl esters (SE) or isothiocyanates, leading to more efficient and reproducible conjugation to proteins and antibodies.[1]
FITC: As a derivative of fluorescein, FITC has been a workhorse in fluorescence applications for many years. It is known for its good water solubility and bright fluorescence. However, its utility is limited by its significant drawbacks. FITC's fluorescence is pH-sensitive and it is highly susceptible to photobleaching, which can lead to signal loss during prolonged exposure to excitation light.[2][3] These characteristics can compromise the quantitative accuracy of experiments that require stable fluorescence signals over time.
Experimental Protocols
To provide a practical context for the comparison, a detailed protocol for assessing the photostability of antibody-fluorophore conjugates is outlined below. This type of experiment is crucial for determining the suitability of a dye for imaging applications.
Protocol: Photostability Assessment of Antibody-Fluorophore Conjugates
1. Antibody Conjugation:
- Prepare the antibody solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).
- Dissolve the amine-reactive dye (TFAX 488, TFP ester or FITC) in anhydrous DMSO to prepare a stock solution.
- Add the dye stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody).
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
- Purify the conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25).
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
2. Cell Staining (Immunocytochemistry):
- Culture and fix cells on a glass coverslip.
- Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
- Incubate with the primary antibody, followed by washing steps.
- Incubate with the fluorophore-conjugated secondary antibody (TFAX 488 or FITC conjugate).
- Wash the cells to remove unbound secondary antibody.
- Mount the coverslip on a microscope slide with an anti-fade mounting medium.
3. Photobleaching Experiment:
- Place the slide on the stage of a fluorescence microscope equipped with a suitable filter set for the green fluorescent dyes.
- Select a region of interest containing well-stained cells.
- Continuously illuminate the sample with the excitation light source at a constant intensity.
- Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
- Quantify the fluorescence intensity of the stained structures in each image using image analysis software (e.g., ImageJ).
- Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves for both TFAX 488 and FITC conjugates.
Visualizations
To further illustrate the experimental processes and the relationship between the dye characteristics, the following diagrams are provided.
References
Comparative Analysis: TFAX 488, SE Dilithium Salt as a Superior Alternative to Cy2 for Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of TFAX 488, SE dilithium (B8592608) salt and the traditional fluorescent dye, Cy2 (B1663513). The objective is to equip researchers with the necessary information to make an informed decision for their specific experimental needs, particularly in applications requiring high sensitivity, photostability, and pH insensitivity. TFAX 488, SE is an amine-reactive green fluorescent dye that serves as a robust alternative to Cy2.[1][2][3]
Quantitative Performance Metrics
The selection of a fluorescent dye is critically dependent on its photophysical properties. Brightness, a function of both the molar extinction coefficient and the quantum yield, dictates the signal intensity, while photostability determines the dye's resilience to photobleaching during imaging.[4][5] The data presented below has been compiled from various technical datasheets and scientific resources.
| Property | TFAX 488, SE dilithium salt | Cy2 (Cyanine2) |
| Excitation Maximum (λex) | 495 nm[1][6] | ~492 nm[7][8] |
| Emission Maximum (λem) | 515 nm[1][6] | ~508 nm[7][8] |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹[1][6] | Not consistently reported, but cyanine (B1664457) dyes are known for high extinction coefficients.[9][] |
| Fluorescence Quantum Yield (Φ) | 0.92[1][6] | Not consistently reported for the specific Cy2 moiety. |
| Calculated Brightness (ε * Φ) | 67,160 | Variable |
| pH Sensitivity | Insensitive between pH 4-10.[1][2][3] | Can exhibit sensitivity, common for traditional cyanine dyes. |
| Reactive Group | Succinimidyl Ester (SE) | N-hydroxysuccinimidyl (NHS) Ester[11] |
| Reactivity | Primary Amines[1] | Primary Amines[12] |
Key Performance Insights:
TFAX 488, SE exhibits a significantly high quantum yield of 0.92 and a strong extinction coefficient, resulting in exceptionally bright conjugates.[1][6] This high brightness is a considerable advantage for detecting low-abundance targets. Furthermore, its fluorescence is stable across a broad pH range (4-10), which is a critical feature for maintaining consistent signal in varying cellular microenvironments.[1][2][3]
While spectrally similar, Cy2's performance, particularly in terms of photostability, has been surpassed by modern dyes.[8][13] In demanding applications like super-resolution microscopy, Cy2 has been noted for poor photostability.[14] In contrast, TFAX 488 is explicitly recommended for such advanced imaging techniques, including dSTORM, SIM, and STED, underscoring its high photostability.[1][3][15]
Experimental Protocols
General Protocol for Antibody Labeling with TFAX 488, SE or Cy2-SE
This protocol outlines a typical procedure for conjugating succinimidyl ester (SE) reactive dyes to primary amines (e.g., lysine (B10760008) residues) on IgG antibodies.[16]
Materials:
-
Antibody (IgG) to be labeled (in an amine-free buffer like PBS)
-
TFAX 488, SE or Cy2-SE
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)[16]
-
Purification column (e.g., Sephadex G-25)[12]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Adjust the antibody concentration to 2.5 - 5.0 mg/mL.[16]
-
If the antibody is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3, which is optimal for the labeling reaction.[16][17]
-
-
Dye Preparation:
-
Allow the vial of the SE dye to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[16][17] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use as reactive dyes can hydrolyze in the presence of moisture.[17][18]
-
-
Labeling Reaction:
-
While gently stirring, add the reactive dye solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of dye to antibody.[17][19] The optimal ratio should be determined empirically for each specific antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[16][17]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[12]
-
Equilibrate the column with PBS and load the reaction mixture.
-
Elute with PBS and collect the fractions containing the labeled antibody, which will be the first colored band to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~495 nm for TFAX 488, ~492 nm for Cy2).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[12] Adding a stabilizer like BSA and a bacteriostatic agent like sodium azide (B81097) is recommended.[16]
-
Visualized Workflows and Relationships
Workflow for Antibody Conjugation and Immunofluorescence Staining
The following diagram illustrates the sequential steps involved from labeling a primary antibody to acquiring a final fluorescence microscopy image.
References
- 1. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 2. TFAX 488,SE dilithium | 绿色荧光染料 | MCE [medchemexpress.cn]
- 3. rndsystems.com [rndsystems.com]
- 4. Why so Bright? - Streambio : Streambio [streambio.co.uk]
- 5. help.fpbase.org [help.fpbase.org]
- 6. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 7. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Cy2-NHS 活化酯 / cy2 NHS ester / 186205-33-4 / cy2-SE | 多荧生物_Duofluor [duofluor.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TFAX 488, TFP | CAS 878546-79-3 | TFAX488, TFP | Tocris Bioscience [tocris.com]
- 16. biotium.com [biotium.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. pdf.dutscher.com [pdf.dutscher.com]
A Comparative Guide to TFAX 488, SE Dilithium Salt for Multiplex Imaging
In the dynamic field of multiplex imaging, the choice of fluorophores is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of TFAX 488, SE dilithium (B8592608) salt with other commonly used green-emitting fluorescent dyes. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagents for their multiplex imaging experiments.
Performance Comparison of Green-Emitting Dyes
The selection of a fluorescent dye for multiplex imaging hinges on several key photophysical properties. A desirable fluorophore should exhibit high brightness, exceptional photostability, and a high quantum yield. The following table summarizes the key performance metrics of TFAX 488, SE dilithium salt and its common alternatives.
| Feature | TFAX 488, SE dilithium salt | Alexa Fluor® 488, NHS ester | Fluorescein isothiocyanate (FITC) | Cy2, NHS ester |
| Excitation Max (nm) | 495[1] | 494[2][3] | 495[1][4][5] | 492 |
| Emission Max (nm) | 515[1] | 517[2][3] | 519[1][4] | 510 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 73,000[1] | 73,000[2][3] | 75,000[5] | ~70,000 |
| Quantum Yield (Φ) | 0.92[1] | Not explicitly stated | 0.92[5] | Not explicitly stated |
| Brightness (ε x Φ) | 67,160 | - | 69,000 | - |
| Photostability | High[1][6] | High[7] | Low[4][5] | Moderate |
| pH Sensitivity | Insensitive (pH 4-10)[1][6] | Insensitive (pH 4-10)[2][3] | Sensitive[5] | Less sensitive than FITC |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. Data for Cy2 is less consistently reported in the literature.
Key Performance Insights
TFAX 488, SE dilithium salt emerges as a strong contender for multiplex imaging applications. Its high quantum yield of 0.92 and extinction coefficient of 73,000 M⁻¹cm⁻¹ contribute to its exceptional brightness[1]. Furthermore, its photostability and pH insensitivity in the physiological range of pH 4-10 make it a robust and reliable choice for demanding imaging experiments[1][6].
Alexa Fluor® 488 is a widely recognized alternative that offers comparable brightness and superior photostability to FITC[7][8]. It is also pH-insensitive over a broad range, making it a reliable fluorophore for quantitative studies[2][3].
Fluorescein isothiocyanate (FITC) , while historically significant, suffers from notable drawbacks, including rapid photobleaching and pH-sensitive fluorescence[4][5]. These limitations can compromise the quantitative accuracy and reproducibility of multiplex imaging experiments.
Cy2 is another alternative in the green emission spectrum. While it offers better photostability than FITC, it is generally considered to be less bright and less photostable than Alexa Fluor® 488[9].
Experimental Protocol: Multiplex Immunofluorescence Staining
This protocol outlines a general workflow for multiplex immunofluorescence staining of cultured cells or tissue sections. Optimization of antibody concentrations, incubation times, and washing steps is crucial for achieving the best results.
Materials:
-
Primary antibodies raised in different species
-
Secondary antibodies conjugated to TFAX 488, and other spectrally distinct fluorophores
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum from the host species of the secondary antibody in PBS)
-
Antifade mounting medium
-
Coverslips and microscope slides
Procedure:
-
Sample Preparation:
-
For cultured cells: Grow cells on coverslips, fix with 4% paraformaldehyde for 10-15 minutes at room temperature, and then wash three times with PBS.
-
For tissue sections: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) sections or use frozen sections. Perform antigen retrieval if necessary.
-
-
Permeabilization: Incubate the samples with Permeabilization Buffer for 10-15 minutes at room temperature. This step is essential for intracellular targets.
-
Blocking: Block non-specific antibody binding by incubating the samples in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with a cocktail of primary antibodies (each raised in a different species) diluted in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the samples with a cocktail of fluorophore-conjugated secondary antibodies (e.g., anti-mouse TFAX 488, anti-rabbit Alexa Fluor 594, etc.) diluted in Blocking Buffer. Incubate for 1 hour at room temperature in the dark to protect the fluorophores from photobleaching.
-
Washing: Wash the samples three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for each fluorophore.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful multiplex imaging. The following diagram illustrates the key steps involved in a typical multiplex immunofluorescence experiment.
Caption: Multiplex Immunofluorescence Workflow.
This guide provides a foundational understanding of the performance of TFAX 488, SE dilithium salt in the context of multiplex imaging. For optimal results, researchers should always perform pilot experiments to determine the ideal staining conditions for their specific antibodies and sample types.
References
- 1. Multiplexed IHC Staining with Primary Antibodies Conjugated to Fluorophores | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biomol.com [biomol.com]
- 3. Quantum Yield [Cy2] | AAT Bioquest [aatbio.com]
- 4. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 5. Multiplexed Immunofluorescence Staining and Imaging of Lung Sections [protocols.io]
- 6. sysy.com [sysy.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
Validating TFAX 488, SE Dilithium Salt Conjugate Specificity: A Comparative Guide
This guide provides a comprehensive comparison of TFAX 488, SE dilithium (B8592608) salt with other common fluorescent dyes and offers detailed experimental protocols for validating the specificity of antibody conjugates. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate reagents and to ensure the reliability of experimental results.
Introduction to TFAX 488, SE Dilithium Salt
TFAX 488, SE dilithium salt is a green fluorescent dye that is activated with a succinimidyl ester (SE) functional group for covalent labeling of primary amines on proteins and other biomolecules. It is characterized by its bright fluorescence, high photostability, and insensitivity to pH over a wide range (pH 4-10).[1] These properties make it a suitable candidate for a variety of applications, including flow cytometry, immunofluorescence microscopy, and super-resolution microscopy.
Physicochemical Properties Comparison
The selection of a fluorescent dye is critical for the success of an immunoassay. The following table compares the key physicochemical properties of TFAX 488 with two other commonly used green fluorescent dyes, Alexa Fluor 488 and Fluorescein isothiocyanate (FITC).
| Property | TFAX 488 | Alexa Fluor 488 | FITC |
| Excitation Maximum (nm) | 495 | 495[2] | 490[2] |
| Emission Maximum (nm) | 515 | 519[2] | 525[2] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 73,000 | 71,000[3] | ~75,000 |
| Quantum Yield | 0.92 | 0.92[4][5] | ~0.3-0.5 |
| Photostability | High[1] | High[6][7] | Low[7] |
| pH Sensitivity | Insensitive (pH 4-10)[1] | Insensitive (pH 4-10)[6] | Sensitive |
| Reactive Group | NHS ester | NHS ester, TFP ester, etc.[8] | Isothiocyanate |
| Reactivity | Primary amines | Primary amines[8] | Primary amines |
Experimental Validation of Conjugate Specificity
Ensuring that a fluorescently labeled antibody binds specifically to its target antigen is crucial for generating reliable data. The following sections provide detailed protocols for conjugating an antibody with TFAX 488, SE dilithium salt and subsequently validating its specificity using flow cytometry and immunofluorescence.
Antibody Conjugation and Characterization Workflow
The overall workflow for antibody conjugation and validation is depicted in the diagram below. This process involves antibody preparation, conjugation, purification of the conjugate, and finally, validation of its specificity.
Experimental Protocols
This protocol describes the labeling of a purified antibody with TFAX 488, SE dilithium salt.
Materials:
-
Purified antibody (e.g., Mouse IgG) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
TFAX 488, SE dilithium salt.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the antibody by ensuring it is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare a 10 mg/mL stock solution of TFAX 488, SE in anhydrous DMSO.
-
Adjust the antibody concentration to 2 mg/mL in the reaction buffer.
-
Add the TFAX 488, SE stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purify the conjugate by passing the reaction mixture through a Sephadex G-25 column pre-equilibrated with PBS.
-
Collect the colored fractions, which contain the labeled antibody.
-
Measure the absorbance of the conjugate at 280 nm and 495 nm to determine the protein concentration and the degree of substitution (DOS).
The DOS is the average number of dye molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495).
-
Calculate the antibody concentration using the following formula:
-
Antibody Concentration (M) = [A280 - (A495 x 0.11)] / 203,000
-
(Assuming an extinction coefficient of 203,000 M⁻¹cm⁻¹ for IgG and a correction factor of 0.11 for the dye's absorbance at 280 nm)
-
-
Calculate the dye concentration using the following formula:
-
Dye Concentration (M) = A495 / 73,000
-
(Using the molar extinction coefficient of TFAX 488)
-
-
Calculate the DOS:
-
DOS = Dye Concentration / Antibody Concentration
-
An optimal DOS is typically between 2 and 10.[9]
This protocol validates the specificity of the TFAX 488-conjugated antibody using positive and negative cell lines.
Materials:
-
TFAX 488-conjugated antibody.
-
Antigen-positive cell line (e.g., a cell line known to express the target antigen).
-
Antigen-negative cell line (e.g., a cell line known not to express the target antigen).
-
Unconjugated antibody of the same isotype (isotype control).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Harvest and wash the positive and negative cells.
-
Resuspend the cells in flow cytometry buffer to a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the TFAX 488-conjugated antibody to the positive and negative cells at a predetermined optimal concentration.
-
Add the isotype control antibody at the same concentration to a separate tube of positive cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting emission around 515 nm.
Data Analysis: The mean fluorescence intensity (MFI) of the stained populations is measured. A high MFI in the positive cells and a low MFI in the negative cells and isotype control indicate specific binding. The signal-to-noise ratio can be calculated as MFI (positive cells) / MFI (negative cells).
Expected Results (Table Format):
| Sample | Cell Line | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio |
| TFAX 488-Antibody | Antigen-Positive | High | >10 |
| TFAX 488-Antibody | Antigen-Negative | Low | 1 |
| Isotype Control | Antigen-Positive | Low | - |
This protocol validates the specificity of the TFAX 488-conjugated antibody on fixed cells.
Materials:
-
TFAX 488-conjugated antibody.
-
Antigen-positive and antigen-negative cells grown on coverslips.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if the target is intracellular.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If required, permeabilize the cells for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with the TFAX 488-conjugated antibody at the optimal concentration for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the slides using a fluorescence microscope with appropriate filters for TFAX 488 and DAPI.
Expected Results: Specific staining should be observed in the antigen-positive cells, localized to the expected subcellular compartment. The antigen-negative cells should show minimal to no fluorescence.
Conclusion
TFAX 488, SE dilithium salt is a high-performance green fluorescent dye with properties comparable or superior to other commonly used dyes like Alexa Fluor 488 and FITC. Its brightness, photostability, and pH insensitivity make it an excellent choice for a wide range of fluorescence-based assays. However, as with any antibody conjugate, rigorous validation of specificity is essential to ensure the reliability and reproducibility of experimental data. The protocols provided in this guide offer a framework for the successful conjugation and validation of TFAX 488-labeled antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. Alexa Fluor 488 dye equivalent | APDye Fluor 488 | AxisPharm [axispharm.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
A Quantitative Comparison of TFAX 488 and Alexa Fluor® 488 SE for Amine Labeling
In the field of biological research and drug development, the selection of appropriate fluorescent probes is critical for generating high-quality, reproducible data. This guide provides a direct comparison of two widely used green fluorescent dyes, TFAX 488 and Alexa Fluor® 488 succinimidyl ester (SE), focusing on their key quantitative fluorescence properties. Both dyes are amine-reactive and are extensively used for labeling proteins, antibodies, and other biomolecules.
Quantitative Data Presentation
The performance of a fluorescent dye is primarily determined by its quantum yield and molar extinction coefficient, which together dictate its brightness. Photostability and pH sensitivity are also crucial factors for the reliability of experimental results. The following table summarizes the key quantitative parameters for TFAX 488 and Alexa Fluor® 488 SE.
| Property | TFAX 488 | Alexa Fluor® 488 SE |
| Excitation Maximum (λex) | 495 nm[1][2][3] | 494 nm[1][4][5] |
| Emission Maximum (λem) | 515 nm[1][2][3] | 517 nm[1][4][5] |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹[1][2][3] | 73,000 M⁻¹cm⁻¹[1][4][5] |
| Fluorescence Quantum Yield (Φ) | 0.92[1][2][3] | 0.92[3] |
| Reactive Group | TFP ester or NHS ester[1][2] | NHS ester[1][4][5] |
| Reactivity | Primary amines[1][2][3] | Primary amines[1][4][5] |
| pH Sensitivity | Insensitive (pH 4-10)[1][2][3][6] | Insensitive (pH 4-10)[1][4][6][7] |
Note: SE (succinimidyl ester) and NHS ester are often used interchangeably. TFP (tetrafluorophenyl) ester is another amine-reactive group known for its high stability.
Experimental Protocols
To obtain a direct and reliable comparison of the fluorescence performance of TFAX 488 and Alexa Fluor® 488 SE, a standardized experimental protocol should be followed. The following protocol outlines the key steps for labeling a model protein (e.g., Bovine Serum Albumin - BSA) and measuring its fluorescence.
I. Materials and Reagents
-
TFAX 488, SE or TFP ester
-
Alexa Fluor® 488, NHS ester
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer (for fluorescence measurements)
-
Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (as a fluorescence quantum yield standard)
II. Preparation of Stock Solutions
-
Dye Stock Solutions: Prepare 10 mg/mL stock solutions of TFAX 488 and Alexa Fluor® 488 SE in anhydrous DMSO. These should be prepared fresh and protected from light.
-
BSA Stock Solution: Prepare a 10 mg/mL solution of BSA in PBS.
III. Protein Labeling Procedure
-
Dissolve the protein to be labeled (e.g., BSA) in the sodium bicarbonate buffer at a concentration of 2-5 mg/mL.
-
Add the reactive dye (TFAX 488 or Alexa Fluor® 488 SE) to the protein solution at varying molar ratios (e.g., 5:1, 10:1, 15:1 dye-to-protein).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
IV. Purification of the Labeled Protein
-
Separate the protein-dye conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
V. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate solution at 280 nm and at the absorption maximum of the dye (495 nm for TFAX 488, 494 nm for Alexa Fluor® 488).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.
VI. Measurement of Fluorescence Quantum Yield
-
The fluorescence quantum yield can be determined using the comparative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
Prepare a series of dilutions of the standard and the labeled protein samples with absorbance values less than 0.1 at the excitation wavelength.
-
Measure the fluorescence emission spectra of the standard and the samples at the same excitation wavelength.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
VII. Photostability Assay
-
Expose solutions of the dye-protein conjugates to continuous illumination from a light source (e.g., the excitation source of a fluorescence microscope).
-
Measure the fluorescence intensity at regular time intervals.
-
Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing the fluorescence of TFAX 488 and Alexa Fluor® 488 SE.
Caption: Experimental workflow for the comparative analysis of fluorescent dyes.
Caption: Logical relationship of fluorescent labeling and detection.
References
- 1. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 4. Alexa Fluor 488 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 5. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chem.uci.edu [chem.uci.edu]
Performance Review: TFAX 488, SE Dilithium Salt for Fluorescent Labeling
For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe is critical for generating high-quality, reproducible data. This guide provides a comparative overview of TFAX 488, SE dilithium (B8592608) salt, a green fluorescent dye, against its commonly used alternatives. The information presented is based on manufacturer-provided data and published research on comparable dyes.
Quantitative Performance Comparison
The selection of a fluorescent dye is often dictated by its key performance metrics. Below is a summary of the quantitative data for TFAX 488, SE and its spectral alternatives.
| Feature | TFAX 488, SE dilithium salt | Alexa Fluor® 488 | FITC (Fluorescein Isothiocyanate) |
| Excitation Max (nm) | 495 | ~495[1] | ~495 |
| Emission Max (nm) | 515 | ~519[1] | ~521 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 73,000 | ~71,000[1] | ~83,000 |
| Quantum Yield (Φ) | 0.92 | ~0.92[2] | 0.3-0.9 |
| pH Sensitivity | Insensitive (pH 4-10)[3] | Insensitive (pH 4-10)[4] | Sensitive (fluorescence decreases at acidic pH) |
| Photostability | Described as photostable[3] | High photostability[4] | Prone to photobleaching[5] |
| Reactive Group | NHS ester | TFP ester or NHS ester[4][6] | Isothiocyanate |
| Reactivity | Primary amines | Primary amines[4][6] | Primary amines |
Note: Data for TFAX 488, SE dilithium salt is provided by the manufacturer (Tocris Bioscience). Data for alternatives are from various sources and may vary depending on the specific conjugate and measurement conditions.
Experimental Protocols
Protein Labeling with TFAX 488, SE Dilithium Salt
Materials:
-
TFAX 488, SE dilithium salt (e.g., Tocris, Cat. No. 6619)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
-
Stirring/rocking platform
Protocol:
-
Prepare Protein Solution:
-
Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will compete for the reactive dye and should be avoided. If necessary, perform a buffer exchange.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, allow the vial of TFAX 488, SE dilithium salt to warm to room temperature.
-
Dissolve the contents of the vial in anhydrous DMSO to create a stock solution of 10 mg/mL. For example, for a 1 mg vial, add 100 µL of DMSO. Vortex to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate. For example, add 50 µL of 1 M sodium bicarbonate to 500 µL of the protein solution.
-
Add the reactive TFAX 488, SE stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein for labeling will depend on the protein and may need to be determined empirically. A starting point is a 10-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rocking.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column appropriate for the size of your protein.
-
Elute the protein-dye conjugate according to the column manufacturer's instructions. The first colored fraction to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for TFAX 488, SE).
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the experimental processes and signaling pathways where these fluorescent dyes are utilized, the following diagrams are provided.
Caption: Protein labeling workflow with TFAX 488, SE.
Caption: Indirect immunofluorescence using TFAX 488, SE.
References
- 1. Alexa Fluor 488 dye | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Green Fluorescent Dyes: TFAX 488 vs. DyLight 488
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts the quality, reliability, and sensitivity of experimental data. This guide provides a detailed, data-driven comparison of two popular green fluorescent dyes: TFAX 488, SE dilithium (B8592608) salt and DyLight 488.
This comparison focuses on key performance characteristics, supported by published experimental data, to assist researchers in making an informed choice for their specific applications, including immunofluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Quantitative Performance Comparison
The following table summarizes the key photophysical and chemical properties of TFAX 488, SE dilithium salt and DyLight 488. Brightness, a critical parameter for signal strength, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | TFAX 488, SE dilithium salt | DyLight 488 |
| Excitation Maximum (nm) | 495 | 493[1][2] |
| Emission Maximum (nm) | 515 | 518[1][2] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 73,000 | 70,000[1][2][3] |
| Quantum Yield (Φ) | 0.92 | ~0.92 |
| Brightness (ε x Φ) | 67,160 | ~64,400 |
| pH Sensitivity | Insensitive (pH 4-10)[4] | Stable (pH 4-9)[5] |
*Note: The quantum yield for DyLight 488 is not readily published. The value presented is based on that of Alexa Fluor 488, a dye to which DyLight 488 is reported to be spectrally similar.
Performance Insights
Brightness and Photostability:
Both TFAX 488 and DyLight 488 are bright and highly photostable green fluorescent dyes. Based on the available data, TFAX 488 exhibits a slightly higher calculated brightness due to its greater molar extinction coefficient. Both dyes are suitable for demanding applications that require prolonged exposure to excitation light, such as confocal microscopy and high-content screening. It is worth noting that in a direct comparative study, Alexa Fluor 488, which has a similar quantum yield to TFAX 488, was found to be significantly brighter than DyLight 488[6].
pH Sensitivity:
Both dyes demonstrate excellent stability over a broad pH range, a crucial feature for maintaining consistent fluorescence in various biological buffers and cellular environments. TFAX 488 is reported to be insensitive to pH in a range of 4 to 10[4], while DyLight 488 is highly fluorescent in a pH range of 4 to 9[5].
Experimental Protocols
To ensure a rigorous and reproducible comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for determining key performance metrics.
Determining Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εlc, where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.
Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent (e.g., DMSO for the succinimidyl ester form, followed by dilution in an aqueous buffer like PBS for the final measurement).
-
Prepare a series of dilutions: Create a dilution series of the dye in the desired buffer (e.g., PBS, pH 7.4).
-
Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Plot data and calculate ε: Plot the absorbance values against the corresponding molar concentrations. The slope of the resulting linear regression line is the molar extinction coefficient.
Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard with a known quantum yield, is a common approach.
Protocol:
-
Select a standard: Choose a quantum yield standard with an absorption and emission profile similar to the dye being tested (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.92).
-
Prepare solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum using a fluorometer.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate quantum yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different).
-
Assessing Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for imaging applications.
Protocol:
-
Sample preparation: Prepare slides with the fluorescently labeled samples (e.g., conjugated antibodies on fixed cells).
-
Image acquisition: Using a fluorescence microscope, acquire an initial image (time zero).
-
Continuous illumination: Continuously expose the sample to the excitation light source at a constant intensity.
-
Time-lapse imaging: Acquire images at regular intervals over a defined period.
-
Data analysis: Measure the mean fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity against time. The rate of decay of the fluorescence intensity is a measure of the dye's photostability.
Visualizing Experimental Workflows
Caption: Workflow for characterizing fluorescent dyes.
Signaling Pathway and Logical Relationships
The performance of a fluorescent dye in an experimental setting is a function of its intrinsic photophysical properties. The following diagram illustrates the relationship between these properties and the resulting signal.
Caption: Factors influencing fluorescent signal.
Conclusion
Both TFAX 488, SE dilithium salt and DyLight 488 are high-performance green fluorescent dyes suitable for a wide range of applications. TFAX 488 demonstrates a slight advantage in calculated brightness based on its higher molar extinction coefficient. For experiments requiring the absolute brightest signal, TFAX 488 may be the preferred choice. However, both dyes offer excellent photostability and pH resistance, making them reliable tools for fluorescence-based research. The ultimate selection will depend on the specific requirements of the experimental setup and the instrumentation available. Researchers are encouraged to perform their own side-by-side comparisons using the protocols outlined in this guide to determine the optimal dye for their needs.
References
- 1. stressmarq.com [stressmarq.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Method for measuring the extinction coefficient of fluorescing media within the emission band - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 6. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of TFAX 488, SE Dilithium Salt: A Guide for Laboratory Professionals
Researchers and scientists utilizing TFAX 488, SE dilithium (B8592608) salt are advised to adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this fluorescent dye, consolidating critical information for immediate operational use.
Chemical and Safety Data Overview
| Property | Value | Implications for Handling and Disposal |
| Chemical Name | TFAX 488, Succinimidyl Ester, Dilithium Salt | Amine-reactive compound. |
| Appearance | Solid | Handle in a well-ventilated area to avoid inhalation of dust. |
| pH Sensitivity | Insensitive over a broad range (pH 4-10)[1] | Stable in typical aqueous laboratory waste streams. |
| Reactivity | Reactive with primary amines[2] | Avoid mixing with amine-containing solutions unless part of a specific neutralization protocol. |
| Solubility | Soluble in DMSO and water | Can be disposed of as aqueous waste after appropriate treatment, or as solid waste. |
| Hazard Classification | In its purchased form, it may not be classified as a RCRA hazardous waste. However, processing or contamination may alter this.[2] | The end-user is responsible for determining the hazardous nature of the waste at the time of disposal. |
Standard Operating Procedure for Disposal
The following protocol outlines the recommended steps for the safe disposal of TFAX 488, SE dilithium salt and associated waste.
1. Waste Identification and Segregation:
-
Aqueous Waste: Solutions containing TFAX 488, SE dilithium salt should be collected in a designated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Solid Waste: Unused or expired neat compound, as well as contaminated labware (e.g., pipette tips, microfuge tubes, gloves), should be collected in a separate, labeled solid waste container.
2. Aqueous Waste Treatment (for low concentrations):
-
For trace amounts of the dye in aqueous solutions, consult your institution's Environmental Health and Safety (EHS) department. Some institutions may permit disposal down the drain with copious amounts of water, provided the concentration is below a certain threshold and local regulations allow. Never assume this is permissible without explicit approval from your EHS office.
-
If drain disposal is not permitted, treat the aqueous waste as chemical waste.
3. Solid Waste Disposal:
-
Collect all solid waste contaminated with TFAX 488, SE dilithium salt in a designated hazardous waste container.
-
Ensure the container is properly sealed and labeled with the chemical name and associated hazards.
4. Decontamination of Labware:
-
Glassware and reusable plasticware should be decontaminated before washing.
-
Rinse the contaminated labware with a suitable solvent (e.g., 70% ethanol) to remove the fluorescent dye. Collect the rinse as chemical waste.
-
Subsequently, wash the labware with a standard laboratory detergent and rinse thoroughly with water.
5. Spill Management:
-
In the event of a small spill of the solid compound, carefully sweep it up, avoiding dust generation, and place it in the solid chemical waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid chemical waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
6. Final Disposal:
-
All collected chemical waste (both liquid and solid) must be disposed of through your institution's hazardous waste management program.
-
Follow all institutional and local regulations for the labeling, storage, and pickup of chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of TFAX 488, SE dilithium salt waste.
Caption: Logical workflow for the proper disposal of TFAX 488, SE dilithium salt waste.
Disclaimer: This guide is intended for informational purposes only and should not replace institutional policies or local regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling TFAX 488,SE dilithium
Essential Safety and Handling for TFAX 488, SE Dilithium (B8592608) Salt
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety, logistical, operational, and disposal information for TFAX 488, SE dilithium salt, an amine-reactive fluorescent dye. By adhering to these procedures, you can minimize risks and ensure the integrity of your experiments.
I. Personal Protective Equipment (PPE)
When handling TFAX 488, SE dilithium salt, a comprehensive approach to personal protection is crucial. The following PPE is recommended to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[1][3][4] |
| Hand Protection | Impervious gloves are essential.[1] Double gloving may be appropriate for certain procedures. |
| Body Protection | A lab coat, coveralls, or a chemical-resistant suit should be worn.[3][4] |
| Respiratory Protection | Typically not required for small quantities in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2][5] |
II. Storage and Handling
Proper storage and handling are critical to maintain the chemical's stability and reactivity.
| Aspect | Guideline |
| Storage Temperature | Store at ≤-20°C.[6] |
| Storage Conditions | Keep the vial tightly closed in a dry, dark place to protect from light and moisture.[7][8][9] |
| Reconstituted Solution | Once dissolved in an anhydrous solvent like DMSO or DMF, the stock solution should be used as soon as possible. For short-term storage, it can be kept at -20°C for up to a few weeks, protected from light and moisture.[7][8] Aqueous solutions should be prepared immediately before use as the dye will hydrolyze.[8][9] |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. Handle in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.[5][10] |
III. Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Dye | Dispose of as chemical waste in a designated, labeled container. |
| Contaminated Materials | Pipette tips, tubes, and other disposables that have come into contact with the dye should be placed in a designated hazardous waste container. |
| Liquid Waste | Solutions containing the dye should be collected in a labeled hazardous waste container for chemical waste. Do not pour down the drain.[11] |
Experimental Protocol: Labeling of Proteins with TFAX 488, SE
This protocol provides a general procedure for conjugating TFAX 488, SE to a protein, such as an antibody.
1. Preparation of Protein Solution:
-
Dissolve the protein in a buffer that is free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3-9.0. Buffers containing Tris or glycine (B1666218) must be avoided.[7]
-
The protein concentration should ideally be between 2-10 mg/mL for optimal labeling.[7]
-
If the protein is in an incompatible buffer, it should be dialyzed against the labeling buffer.
2. Preparation of Dye Stock Solution:
-
Allow the vial of TFAX 488, SE to equilibrate to room temperature.
-
Prepare a 10-20 mM stock solution by dissolving the dye in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[7]
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.[8]
3. Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[12]
4. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[12]
5. Storage of the Labeled Protein:
-
The purified protein conjugate can be stored at 4°C for short-term use, protected from light.[8]
-
For long-term storage, add a carrier protein like BSA (to a final concentration of 0.1%) and a preservative such as sodium azide (B81097) (0.02%). Aliquot and store at -20°C or -80°C.[7][8]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the protein labeling process.
Caption: Workflow for the safe handling of TFAX 488, SE.
Caption: Experimental workflow for protein labeling with TFAX 488, SE.
References
- 1. media.napaonline.com [media.napaonline.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. mblbio.com [mblbio.com]
- 6. TFAX 488, SE | CAS 222164-96-7 | TFAX488, SE | Tocris Bioscience [tocris.com]
- 7. ulab360.com [ulab360.com]
- 8. biotium.com [biotium.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. genecopoeia.com [genecopoeia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
